Z-Gly-Tyr-OH chemical structure and molecular weight
This is a comprehensive technical guide on Z-Gly-Tyr-OH, structured for researchers and drug development professionals. Structural Architecture, Physicochemical Properties, and Enzymatic Utility Executive Summary Z-Gly-T...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on Z-Gly-Tyr-OH, structured for researchers and drug development professionals.
Structural Architecture, Physicochemical Properties, and Enzymatic Utility
Executive Summary
Z-Gly-Tyr-OH (Carbobenzoxy-glycyl-L-tyrosine) is a synthetic N-protected dipeptide widely utilized as a chromogenic substrate in enzymatic kinetics, specifically for characterizing Carboxypeptidase A (CPA) and related metalloproteases.[1] Its structural specificity—defined by the N-terminal Benzyloxycarbonyl (Z) protecting group and the C-terminal L-Tyrosine residue—makes it an ideal model for studying enzyme-substrate interactions, inhibition mechanics, and peptide stability.
This guide provides a rigorous analysis of the compound’s chemical identity, synthesis pathways, and a validated protocol for its application in enzymatic assays.
Part 1: Chemical Identity & Structural Architecture
The physicochemical behavior of Z-Gly-Tyr-OH is governed by the interplay between its hydrophobic protecting group and its amphipathic amino acid residues.
Soluble in DMSO, DMF, Methanol; sparingly soluble in water (requires pH adjustment or cosolvent).[2][3][4]
1.2 Structural Topology
The molecule consists of three distinct functional domains:
Z-Group (Benzyloxycarbonyl): Protects the N-terminus, preventing aminopeptidase cleavage and enhancing hydrophobicity for enzyme active site binding.
Glycine Linker: Provides rotational flexibility (conformational freedom) between the protecting group and the scissile bond.
L-Tyrosine Residue: The C-terminal recognition element. Its aromatic phenol ring interacts with the hydrophobic pocket (S1' subsite) of proteases like Carboxypeptidase A.
Figure 1: The Z-group anchors the molecule, while the Gly-Tyr bond serves as the target for enzymatic hydrolysis.
Part 2: Enzymatic Application (Carboxypeptidase A Assay)
Z-Gly-Tyr-OH is the substrate of choice for Carboxypeptidase A (CPA) , a zinc-dependent exopeptidase that preferentially cleaves C-terminal aromatic amino acids.
2.1 Mechanism of Action
CPA requires a free C-terminal carboxyl group and a blocked N-terminus. Z-Gly-Tyr-OH satisfies both criteria perfectly.
Reaction:
Kinetics: The release of L-Tyrosine is monitored.[5][6] Unlike ester substrates (which are cleaved rapidly), this peptide substrate mimics natural protein digestion rates.
2.2 Validated Experimental Protocol
Objective: Determine the specific activity of a CPA preparation using Z-Gly-Tyr-OH.
Reagents:
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
Substrate Stock: 10 mM Z-Gly-Tyr-OH in DMSO.
Enzyme Solution: Carboxypeptidase A (dissolved in cold water or 10% LiCl if necessary).
Quenching Agent: 5% Trichloroacetic acid (TCA) or Glacial Acetic Acid.
Workflow:
Equilibration: Dilute Substrate Stock into Buffer to a final concentration of 1 mM. Equilibrate at 25°C.
Initiation: Add 10 µL of Enzyme Solution to 990 µL of substrate mixture.
Incubation: Incubate for exactly 10 minutes.
Termination: Stop reaction by adding 500 µL of Quenching Agent.
Detection (HPLC): Inject 20 µL onto a C18 Reverse-Phase column.
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient (10% to 60% ACN).
Detection: UV absorbance at 280 nm (detects both Z-Gly-Tyr and free Tyr).
Figure 2: Step-by-step workflow for quantifying enzymatic hydrolysis of Z-Gly-Tyr-OH.
Part 3: Stability & Handling
To ensure "Trustworthiness" and reproducibility in your data, adhere to these handling standards:
Storage: Lyophilized powder is stable at -20°C for >2 years.
Solution Stability: Once dissolved in DMSO/Buffer, the peptide bond is susceptible to spontaneous hydrolysis at pH > 9 or pH < 3. Prepare fresh or store aliquots at -80°C.
Hygroscopicity: The Z-group imparts some moisture sensitivity. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
References
PubChem. (n.d.). Z-Gly-Tyr-OH Compound Summary. National Library of Medicine. Retrieved from [Link](Note: PubChem ID 259610 refers to Z-Glu-Tyr; for Z-Gly-Tyr, verify exact CAS 7801-35-6).
Mock, W. L., & Xu, D. (1995). Conformational energies of substrates and inhibitors for carboxypeptidase A. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
N-Carbobenzoxy-glycyl-L-tyrosine (CAS 7801-35-6): A Senior Scientist’s Guide to Mechanistic Enzymology and Peptide Synthesis
As a Senior Application Scientist, I approach dipeptide derivatives not merely as static chemical building blocks, but as dynamic tools for probing enzymatic mechanisms and constructing complex biologics. N-Carbobenzoxy-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach dipeptide derivatives not merely as static chemical building blocks, but as dynamic tools for probing enzymatic mechanisms and constructing complex biologics. N-Carbobenzoxy-glycyl-L-tyrosine (commonly abbreviated as Z-Gly-Tyr-OH) is a prime example of such a molecule. Characterized by its robust stability and high purity, this protected dipeptide has emerged as a cornerstone in both fundamental biochemical assays and industrial-scale peptide synthesis[1].
This whitepaper provides an in-depth technical analysis of Z-Gly-Tyr-OH (CAS 7801-35-6), detailing its physicochemical properties, its mechanistic role as an enzymatic substrate, and field-proven, self-validating protocols for its application in the laboratory.
Physicochemical Profiling & Structural Rationale
To utilize Z-Gly-Tyr-OH effectively, one must understand the intentionality behind its structural design. The molecule consists of a glycine-tyrosine dipeptide core, modified at the N-terminus with a benzyloxycarbonyl (Z or Cbz) protecting group[2].
Structural Causality:
The Z-Protecting Group: The bulky, lipophilic Z-group serves a dual purpose. Chemically, it shields the N-terminus from unwanted side reactions during peptide coupling[3]. Enzymatically, it prevents non-specific degradation by aminopeptidases, ensuring that any observed cleavage is strictly the result of C-terminal exopeptidases or targeted endopeptidases[4].
The Tyrosine Residue: The phenolic side chain of tyrosine provides a strong chromophore. Combined with the aromatic ring of the Z-group, this grants the molecule exceptional UV absorbance at 280 nm, allowing for highly sensitive, non-destructive quantification during chromatographic separation[5].
Protease substrate, SPPS building block, GMP synthesis[1]
Mechanistic Role in Enzymology
Z-Gly-Tyr-OH and its amide precursor (Z-Gly-Tyr-NH2) are indispensable substrates for characterizing specific classes of enzymes, particularly peptide amidases and carboxypeptidases.
When isolating novel enzymes—such as peptide amidase from citrus flavedo (PAF)—researchers utilize the amide precursor Z-Gly-Tyr-NH2. The amidase specifically cleaves the C-terminal amide to yield Z-Gly-Tyr-OH without hydrolyzing the internal Gly-Tyr peptide bond[5]. Subsequently, Z-Gly-Tyr-OH serves as an ideal substrate for Carboxypeptidase A, which cleaves the C-terminal tyrosine residue[4].
Enzymatic processing pathway of Z-Gly-Tyr derivatives highlighting specific cleavage sites.
Trust in biochemical data stems from protocols that inherently validate themselves. The following is a field-proven, step-by-step Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology for quantifying peptide amidase activity by measuring the generation of Z-Gly-Tyr-OH[5].
Protocol: RP-HPLC Quantification of Z-Gly-Tyr-OH Generation
Step 1: Enzymatic Incubation
Action: Incubate 10 mM Z-Gly-Tyr-NH2 with the enzyme extract in a 50 mM Tris/HCl buffer at 30°C.
Causality: A pH of 7.5 perfectly balances the optimal catalytic window of the peptide amidase while preventing base-catalyzed hydrolysis of the sensitive Z-protecting group[5].
Step 2: Reaction Quenching
Action: At specific time intervals, pipette 0.1 mL of the reaction mixture into 0.1 mL of Glacial Acetic Acid (1:1 ratio).
Causality: The sudden, drastic drop in pH instantly denatures the enzyme, halting kinetics. Furthermore, it ensures the newly formed Z-Gly-Tyr-OH is fully protonated, preparing it for optimal retention on the hydrophobic stationary phase[5].
Step 3: Ion-Pair RP-HPLC Separation
Action: Inject the quenched sample onto an ODS-Hypersil 5μ RP-18 column. Use a mobile phase of 0.1M tetrabutylammonium bisulfate / acetonitrile (65/35 v/v) at a flow rate of 0.1 mL/min.
Causality: Z-Gly-Tyr-OH contains a highly polar, ionizable C-terminal carboxylate. Without an ion-pairing agent, the molecule would exhibit severe peak tailing. The bulky tetrabutylammonium cation forms a neutral, lipophilic complex with the carboxylate, ensuring sharp, reproducible elution profiles and baseline resolution from the amide precursor[5].
Step 4 & 5: UV Detection and Kinetic Integration
Action: Monitor the eluent at λ = 280 nm and integrate the peak area corresponding to Z-Gly-Tyr-OH against a standard calibration curve.
Causality: Monitoring at 280 nm exploits the synergistic UV absorbance of the Z-group and the tyrosine aromatic ring, allowing for highly sensitive micromolar quantification without the need for destructive chemical derivatization[5].
Self-validating HPLC workflow for quantifying Z-Gly-Tyr-OH generation in enzymatic assays.
Applications in Advanced Biomanufacturing
Beyond analytical enzymology, Z-Gly-Tyr-OH is a critical asset in modern biomanufacturing. The demand for this reagent has intensified as laboratories prioritize reproducibility in solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS)[1].
With the industry shifting toward greener chemistry, Z-Gly-Tyr-OH is frequently utilized in enzymatic oligopeptide synthesis. In these systems, enzymes catalyze the formation of peptidic bonds using Z-Gly-Tyr-OH as a highly specific acyl donor or nucleophile, bypassing the need for harsh coupling reagents like HATU or DCC[3]. As pharmaceutical manufacturers adopt stringent regulatory standards, the availability of GMP-certified and ISO-accredited Z-Gly-Tyr-OH ensures that scale-up processes remain compliant, efficient, and environmentally responsible[1].
References
Source: ResearchAndMarkets.
7801-35-6 | Z-Gly-Tyr-OH
Source: BLD Pharm
URL
WO2007045470A1 - Enzymatic conversion of oligopeptide amides to oligopeptide alkylesters
Source: Google Patents
URL
Protein Degradation at Neutral pH. Possible Enzymic and Control Mechanisms1 (35826)
Unveiling Z-Gly-Tyr-NH2: A Technical Guide to its Discovery and History
Source: Benchchem
URL
US5190875A - Peptide amidase and the use thereof
Source: Google Patents
URL
The Biological Function of Z-Gly-Tyr-OH as a Metalloprotease Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the dipeptide N-benzyloxycarbonyl-glycyl-L-tyrosine (Z-Gly-Tyr-OH), a key substrate for investigating the act...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the dipeptide N-benzyloxycarbonyl-glycyl-L-tyrosine (Z-Gly-Tyr-OH), a key substrate for investigating the activity of metalloproteases. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their study of enzyme kinetics, inhibitor screening, and the broader role of metalloproteases in biological systems.
Introduction: The Significance of Metalloprotease Substrates
Metalloproteases are a vast and diverse class of enzymes that play critical roles in a myriad of physiological and pathological processes, including tissue remodeling, cell signaling, and disease progression.[1][2] These enzymes utilize a metal ion, typically zinc, within their active site to catalyze the hydrolysis of peptide bonds.[3] Understanding the substrate specificity and kinetic profiles of these enzymes is paramount for developing targeted therapeutics and diagnostic tools.
Z-Gly-Tyr-OH serves as a valuable tool in this endeavor. Its defined chemical structure and susceptibility to cleavage by specific metalloproteases make it an excellent model substrate for in vitro enzymatic assays. The N-terminal benzyloxycarbonyl (Z) group provides stability and hydrophobicity, influencing its interaction with the enzyme's active site, while the C-terminal tyrosine residue is a key recognition motif for certain classes of metalloproteases.[4][5]
Chemical and Physical Properties of Z-Gly-Tyr-OH
A thorough understanding of the physicochemical properties of Z-Gly-Tyr-OH is essential for its effective use in experimental settings.
Property
Value
Source
Molecular Formula
C₁₉H₂₀N₂O₆
[Calculated]
Molecular Weight
372.37 g/mol
[Calculated]
Appearance
White to off-white crystalline powder
[General knowledge]
Solubility
Limited solubility in aqueous buffers. Soluble in organic solvents such as DMSO and ethanol.[2][6]
Note on Solubility: The hydrophobic nature of the benzyloxycarbonyl group and the tyrosine side chain can limit the solubility of Z-Gly-Tyr-OH in purely aqueous solutions.[2][6] For enzymatic assays, it is common practice to first dissolve the substrate in a minimal amount of a compatible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into the aqueous assay buffer.[2] It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid potential inhibition of the enzyme.[7]
Z-Gly-Tyr-OH as a Substrate for Carboxypeptidase A: A Primary Example
Carboxypeptidase A (CPA) is a well-characterized zinc-containing metalloexopeptidase that preferentially cleaves peptide bonds at the C-terminus of residues with aromatic or bulky aliphatic side chains.[8][9] This makes Z-Gly-Tyr-OH an excellent substrate for studying CPA activity.
Mechanism of Cleavage
The catalytic mechanism of CPA involves the coordination of the substrate's C-terminal carboxylate group to arginine residues in the active site and the interaction of the scissile peptide bond with the catalytic zinc ion.[8][10] The zinc ion polarizes the carbonyl group of the peptide bond, making it more susceptible to nucleophilic attack by a water molecule, which is activated by a glutamate residue.[10]
An In-Depth Technical Guide to the Physicochemical Properties and pKa Values of N-Carbobenzoxy-glycyl-L-tyrosine (Z-Gly-Tyr-OH)
For Researchers, Scientists, and Drug Development Professionals Introduction N-Carbobenzoxy-glycyl-L-tyrosine, commonly abbreviated as Z-Gly-Tyr-OH, is a dipeptide derivative of significant interest in the fields of bioc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzoxy-glycyl-L-tyrosine, commonly abbreviated as Z-Gly-Tyr-OH, is a dipeptide derivative of significant interest in the fields of biochemistry and pharmaceutical development. It consists of the amino acids glycine and L-tyrosine, with the N-terminus of glycine protected by a benzyloxycarbonyl (Z) group. This Z-group is a crucial feature, as it prevents unwanted reactions at the amino terminus during peptide synthesis, thereby enhancing the stability and utility of the molecule as a building block for more complex bioactive peptides[1].
Understanding the physicochemical properties of Z-Gly-Tyr-OH is paramount for its effective application. Properties such as molecular weight, solubility, and optical activity are fundamental for its handling, purification, and characterization. Furthermore, its acid-dissociation constants (pKa values) govern its charge state in different pH environments, which profoundly impacts its solubility, reactivity, and biological interactions.
This technical guide provides a comprehensive overview of the core physicochemical properties of Z-Gly-Tyr-OH and a detailed analysis of its pKa values. It includes field-proven experimental protocols for the determination of these properties, designed to ensure scientific integrity and reproducibility for professionals in research and drug development.
Core Physicochemical Properties
The fundamental properties of Z-Gly-Tyr-OH are summarized below. These values are essential for accurate experimental design, from calculating molar concentrations to selecting appropriate analytical techniques.
Note: Specific values for melting point and optical rotation are not widely published and should be determined experimentally for each specific lot.
Acidity and pKa Values: The Key to Ionization Behavior
The biological and chemical behavior of Z-Gly-Tyr-OH in aqueous solutions is dominated by the ionization of its acidic functional groups. Understanding the pKa values associated with these groups is critical for predicting the molecule's net charge, solubility, and interaction potential at a given pH.
Identification of Ionizable Groups
Z-Gly-Tyr-OH possesses two primary ionizable groups within the typical aqueous pH range (2-12):
C-terminal α-Carboxyl Group (-COOH): Located on the L-tyrosine residue, this group acts as a weak acid.
Tyrosine Phenolic Side Chain (-OH): The hydroxyl group on the phenyl ring of tyrosine is also weakly acidic and can deprotonate at alkaline pH.
The N-terminal amino group of glycine is protected by the benzyloxycarbonyl (Z) group, forming a non-ionizable carbamate linkage under normal physiological conditions.
Estimated pKa Values and Influencing Factors
Ionizable Group
Estimated pKa Range
Rationale and Influencing Factors
C-terminal Carboxyl (pKa₁)
~3.1 – 3.7
The pKa of a C-terminal carboxyl group in a peptide is typically higher than that of a free amino acid (~2.3)[8]. This is because the electron-withdrawing inductive effect of the protonated α-amino group is absent. The average pK for a C-terminus in folded proteins is around 3.3[9].
Tyrosine Phenol (pKa₂)
~9.7 – 10.5
The intrinsic pKa of the tyrosine side chain is often cited as being around 10.1-10.3[9][10]. The local environment, such as solvent exposure and proximity to other charged groups, can cause this value to vary. For solvent-exposed tyrosine residues in peptides, values around 9.7 have been reported[11][12].
Ionization States of Z-Gly-Tyr-OH
The net charge of Z-Gly-Tyr-OH is pH-dependent. The following diagram illustrates the predominant species at different pH ranges, based on the estimated pKa values.
Caption: Ionization states of Z-Gly-Tyr-OH across different pH ranges.
At physiological pH (~7.4), the C-terminal carboxyl group will be deprotonated (COO⁻), while the tyrosine phenol group will remain protonated (-OH). Therefore, Z-Gly-Tyr-OH will carry a net charge of -1.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the direct experimental determination of pKa and other properties is essential. The following section details robust, self-validating protocols for this purpose.
Protocol 1: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly reliable and widely used method for determining pKa values[11]. It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The resulting titration curve reveals the pKa values at the midpoints of the buffer regions.
Causality Behind Experimental Choices:
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial because ionic interactions in solution can affect the activity of hydrogen ions, thereby shifting the apparent pKa.
Inert Atmosphere: Purging with an inert gas like nitrogen or argon removes dissolved CO₂, which can form carbonic acid and interfere with the titration of the analyte, especially in alkaline regions.
Calibrated pH Meter: The accuracy of the entire experiment hinges on the precise measurement of pH. Calibration with at least three standard buffers (e.g., pH 4, 7, and 10) bracketing the expected pKa values is a self-validating step that ensures the electrode's linear response.
Step-by-Step Methodology:
Preparation:
Accurately prepare a solution of Z-Gly-Tyr-OH (e.g., 1-10 mM) in deionized, CO₂-free water. A co-solvent like ethanol may be required if solubility is low, but its effect on pKa must be noted.
Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength.
Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
Instrumentation Setup:
Calibrate a pH meter and a combination pH electrode using standard buffers.
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
Use a magnetic stirrer for continuous mixing and purge the solution with nitrogen for 15-20 minutes before and during the titration.
Titration Procedure:
To determine both pKa values, first titrate the solution to a low pH (e.g., pH 2) with 0.1 M HCl.
Begin the titration by adding small, precise aliquots of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize.
Continue the titration past the second equivalence point (e.g., to pH 12).
Data Analysis:
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
The pKa values correspond to the pH at the half-equivalence points. These are the midpoints of the flat "buffer" regions on the curve. Alternatively, the pKa can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: UV-Vis Spectrophotometric Titration for Tyrosine pKa
This method is highly specific for the ionization of the tyrosine phenolic group. The deprotonation of the phenol to a phenolate ion results in a significant red shift of the UV absorbance maximum from ~275 nm to ~295 nm. By monitoring the absorbance at or near 295 nm as a function of pH, a sigmoidal curve is generated from which the pKa can be accurately determined.
Causality Behind Experimental Choices:
Wavelength Selection: Monitoring absorbance at ~295 nm specifically tracks the formation of the tyrosinate species, making the measurement highly selective for the phenolic pKa.
Buffer System: Using a series of buffers to control pH ensures that the measurements are taken at stable and accurately known pH values. The buffer components should not absorb significantly at the analytical wavelength.
Step-by-Step Methodology:
Preparation:
Prepare a stock solution of Z-Gly-Tyr-OH in deionized water or an appropriate buffer.
Prepare a series of buffers covering a pH range from ~8.5 to 11.5 (e.g., borate buffers).
For each pH point, mix a fixed volume of the Z-Gly-Tyr-OH stock solution with the buffer to achieve the desired final pH and peptide concentration.
Spectrophotometer Setup:
Use a dual-beam UV-Vis spectrophotometer.
Set the instrument to scan a wavelength range (e.g., 250-350 nm) or to monitor absorbance at a fixed wavelength (e.g., 295 nm).
Use the corresponding buffer without the peptide as a blank for each measurement.
Measurement:
Measure the absorbance of each sample at each pH point.
Accurately measure the final pH of each sample after the absorbance reading is taken.
Data Analysis:
Plot the absorbance at 295 nm (A₂₉₅) versus the measured pH.
The data should form a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.
Fit the data to the Henderson-Hasselbalch equation to obtain a precise pKa value.
Caption: Workflow for tyrosine pKa determination via UV-Vis spectroscopy.
Conclusion
N-Carbobenzoxy-glycyl-L-tyrosine (Z-Gly-Tyr-OH) is a pivotal reagent in peptide chemistry. A thorough understanding of its physicochemical properties—particularly its two key pKa values associated with the C-terminal carboxyl group (~3.3) and the tyrosine side chain (~10.1)—is indispensable for researchers. These parameters dictate the molecule's charge, solubility, and reactivity, thereby guiding its use in peptide synthesis, formulation, and biochemical assays. The experimental protocols detailed herein provide a robust framework for the accurate, in-house determination of these critical values, empowering scientists to optimize their research and development efforts.
References
Harris, T. K., & Turner, G. J. (2002). Structural Basis of Perturbed pKa Values of Catalytic Groups in Enzyme Active Sites. IUBMB Life, 53(2), 85-98. [Link]
ResearchGate. (PDF) Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. [Link]
Varsity Tutors. Amino Acids - MCAT Biological and Biochemical Foundations of Living Systems. [Link]
Mulkidjanian, A. Y., et al. (2002). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. PMC. [Link]
Chegg. Solved: The pKa of the C and N terminal residues in a peptide.... [Link]
Chegg. Solved: Tyrosine has a pKa of 10.0 for the ionization of the.... [Link]
Pace, C. N., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. PMC. [Link]
ResearchGate. The pKa values for the amine groups, carboxyl groups, and side chains.... [Link]
Zagorski, M. G., & Mayo, K. H. (1998). Residue-Specific pKa Measurements of the β-Peptide and Mechanism of pH-Induced Amyloid Formation. Journal of the American Chemical Society, 120(43), 11082-11091. [Link]
The Structural and Functional Imperative of Z-Group Protection in Z-Gly-Tyr-OH Stability
Executive Summary In the highly precise fields of peptide synthesis and enzymology, the stability of short-chain peptides is constantly threatened by both chemical degradation (such as diketopiperazine formation) and enz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the highly precise fields of peptide synthesis and enzymology, the stability of short-chain peptides is constantly threatened by both chemical degradation (such as diketopiperazine formation) and enzymatic hydrolysis. Z-Gly-Tyr-OH (N-Benzyloxycarbonyl-glycyl-L-tyrosine) serves as a premier model for overcoming these vulnerabilities. By capping the N-terminal glycine with a benzyloxycarbonyl (Z or Cbz) group, researchers transform a highly labile dipeptide into a robust, highly specific substrate.
This whitepaper explores the mechanistic causality behind Z-group protection, detailing how it confers exceptional chemical and enzymatic stability. Furthermore, it provides self-validating, step-by-step methodologies for utilizing Z-Gly-Tyr-OH in enzymatic assays and executing its subsequent deprotection, ensuring that drug development professionals can implement these workflows with absolute reproducibility.
Mechanistic Causality: How the Z-Group Dictates Stability
The addition of the Z-group—first introduced by Bergmann and Zervas in 1932 [1]—is not merely a steric blockade; it fundamentally alters the electronic and thermodynamic landscape of the peptide.
Chemical Stability and the Prevention of Side Reactions
In unprotected dipeptides like H-Gly-Tyr-OH, the free N-terminal
-amino group is highly nucleophilic. Under neutral to basic conditions, this amine can attack the C-terminal carbonyl, leading to the formation of a cyclic diketopiperazine (DKP) and the cleavage of the peptide chain.
When the Z-group is introduced, it forms a carbamate linkage. The lone pair of electrons on the nitrogen atom becomes delocalized into the adjacent carbonyl of the carbamate. This electron withdrawal drastically reduces the nucleophilicity of the nitrogen, effectively eliminating the risk of DKP formation [2]. Furthermore, unlike the Fmoc group (which is base-labile) or the Boc group (which is highly acid-labile), the Z-group is remarkably stable to base-catalyzed hydrolysis and mild acidic conditions, allowing for orthogonal synthetic strategies.
Enzymatic Resistance (Aminopeptidase Shielding)
In biological assays, crude cellular extracts often contain a chaotic mixture of endopeptidases, aminopeptidases, and carboxypeptidases. If H-Gly-Tyr-OH were used as a substrate to study Carboxypeptidase A, endogenous aminopeptidases would rapidly degrade the substrate from the N-terminus, confounding kinetic measurements.
The bulky, aromatic nature of the Z-group creates severe steric hindrance. Because aminopeptidases require a free, protonated N-terminal amine to coordinate with their active site metals (typically zinc), the carbamate-protected Z-Gly-Tyr-OH is rendered enzymatically "invisible" to them. This isolates the C-terminal Tyrosine as the sole reactive site, ensuring that any observed cleavage is exclusively the result of carboxypeptidase or peptide amidase activity [3].
Logical mechanism of Z-group induced stability in Z-Gly-Tyr-OH.
Quantitative Physicochemical Properties
Understanding the physical parameters of Z-Gly-Tyr-OH is critical for assay formulation and chromatographic separation. The increased lipophilicity imparted by the benzyl ring significantly alters its retention time compared to the unprotected dipeptide.
Property
Value
Causality / Significance in Workflow
Molecular Formula
C19H20N2O6
Represents the addition of the bulky Cbz group to Gly-Tyr.
Molecular Weight
372.37 g/mol
Increased mass and aromaticity aid in UV detection (280 nm) and RP-HPLC retention.
N-Terminal Protection
Benzyloxycarbonyl (Z/Cbz)
Confers resistance to aminopeptidases and base-catalyzed hydrolysis [2].
Stability pH Range
pH 6.0 – 9.0
Highly stable in physiological buffers; ideal for standard enzymatic assays [3].
Enzymatic Target
C-terminal L-Tyrosine
Acts as a highly specific substrate for Carboxypeptidase A [4].
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why the action is performed, allowing for intelligent troubleshooting.
Protocol: Enzymatic Cleavage Assay (Carboxypeptidase A / Amidase)
This assay utilizes Z-Gly-Tyr-OH to measure specific C-terminal cleavage activity without N-terminal degradation interference [3].
Materials Required:
Z-Gly-Tyr-OH substrate (10 mM in 50 mM Tris/HCl buffer, pH 7.5)
Enzyme extract (e.g., Carboxypeptidase A)
Glacial Acetic Acid (100%)
HPLC System with an ODS-Hypersil 5µm RP-18 column
Step-by-Step Methodology:
Baseline Equilibration: Pre-warm the 10 mM Z-Gly-Tyr-OH substrate solution to 30°C. Causality: Standardizing the thermodynamic baseline ensures that initial reaction velocities (V0) are purely a function of enzyme kinetics, not temperature gradients.
Reaction Initiation: Inject the enzyme extract into the substrate solution and mix gently. Incubate at exactly 30°C.
Time-Course Sampling & Quenching: At predetermined intervals (e.g., 1, 5, 10, 15 minutes), extract 0.1 mL of the reaction mixture and immediately pipette it into 0.1 mL of glacial acetic acid (1:1 v/v).
Causality: Quenching with glacial acetic acid serves a dual purpose. First, the extreme pH drop instantaneously denatures the metalloenzyme, halting the reaction at a precise millisecond. Second, it fully protonates the free carboxylate of the unreacted Z-Gly-Tyr-OH, which is an absolute requirement for reproducible retention on the reverse-phase HPLC column.
Chromatographic Separation: Inject the quenched samples onto the ODS-Hypersil RP-18 column. Use an isocratic eluent of Tetrabutylammonium bisulfate (0.1M) / Acetonitrile (65/35) at a flow rate of 0.1 mL/min.
Validation & Quantification: Monitor UV absorbance at 280 nm. The intact Z-Gly-Tyr-OH will elute later than the cleaved L-Tyrosine due to the hydrophobic Z-group. Use a negative control (buffer + substrate, no enzyme) to establish a baseline stability curve.
Step-by-step enzymatic assay workflow using Z-Gly-Tyr-OH substrate.
Protocol: Deprotection via Catalytic Hydrogenolysis
Once the synthetic or assay utility of the Z-group is complete, it must be removed to yield the native peptide. The Z-group is uniquely suited for removal via catalytic hydrogenation, leaving the peptide bonds completely intact [1].
Step-by-Step Methodology:
Solubilization: Dissolve the purified Z-Gly-Tyr-OH in anhydrous methanol.
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) at a 10% w/w ratio relative to the peptide. Caution: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere (Nitrogen or Argon).
Hydrogenation: Purge the reaction flask with Nitrogen, then introduce Hydrogen gas (
) via a balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 2–4 hours.
Causality: The palladium catalyst coordinates the aromatic benzyl ring, facilitating the insertion of hydrogen into the benzylic C-O bond. This cleaves the group, releasing toluene and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing
gas. The evolution of drives the equilibrium forward, ensuring 100% deprotection without the use of harsh acids.
Filtration: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst.
Recovery: Concentrate the filtrate under reduced pressure to yield the native, unprotected H-Gly-Tyr-OH.
Conclusion
The integration of the benzyloxycarbonyl (Z) group into Gly-Tyr-OH is a masterclass in rational chemical design. By exploiting the electron-withdrawing nature of the carbamate linkage and the steric bulk of the benzyl ring, researchers can completely suppress diketopiperazine formation and aminopeptidase degradation. Whether utilized as a highly specific substrate for Carboxypeptidase A kinetics or as a stable intermediate in complex peptide synthesis, Z-Gly-Tyr-OH remains an indispensable tool for the modern application scientist.
References
Isidro-Llobet, A., Alvarez, M., & Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews, American Chemical Society. Available at:[Link]
Kula, M. R., et al. "Peptide amidase and the use thereof." US Patent 5190875A, Google Patents.
Chemsrc. "H-Gly-Tyr-OH Biological Activity & Properties (Citing Rees DC et al., Binding of ligands to the active site of carboxypeptidase A)." Chemsrc Database. Available at:[Link]
Exploratory
Z-Gly-Tyr-OH: A Canonical Substrate for Metallo-Protease Kinetics and Peptide Synthesis
Topic: Z-Gly-Tyr-OH Dipeptide Derivatives in Peptide Chemistry Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary N-Carbobenzoxy-glycyl-L-tyr...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Z-Gly-Tyr-OH Dipeptide Derivatives in Peptide Chemistry
Content Type: Technical Whitepaper
Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
N-Carbobenzoxy-glycyl-L-tyrosine (Z-Gly-Tyr-OH) represents a foundational dipeptide derivative in the study of proteolytic enzymes, specifically zinc-dependent metalloproteases like Carboxypeptidase A (CPA). Unlike simple aliphatic peptides, the incorporation of the benzyloxycarbonyl (Z) protecting group and the aromatic tyrosine residue confers unique physicochemical properties that facilitate spectrophotometric detection and precise kinetic profiling. This guide provides an in-depth technical analysis of Z-Gly-Tyr-OH, detailing its synthesis, physicochemical characterization, and critical role as a kinetic probe in enzymology.
Chemical Specifications & Properties[1][2][3][4]
Z-Gly-Tyr-OH acts as a model substrate due to its specific cleavage site and the chromogenic nature of the tyrosine residue.
Sparingly soluble in water; Soluble in MeOH, EtOH, DMSO, DMF
Structural Logic
Z-Group (N-Terminus): The carbobenzoxy group mimics the penultimate peptide bond, positioning the substrate correctly within the enzyme's active site (S2 subsite) while preventing aminopeptidase degradation.
Tyrosine (C-Terminus): Provides the scissile bond (peptide bond cleavage) and a hydrophobic side chain that anchors into the S1' specificity pocket of enzymes like CPA.
Synthetic Methodologies
The synthesis of Z-Gly-Tyr-OH can be achieved via classical solution-phase coupling or enzymatic reverse-proteolysis.
Activation: Dissolve Z-Gly-OH (10 mmol) in anhydrous THF at -15°C. Add NMM (10 mmol) followed by IBCF (10 mmol) to form the mixed anhydride. Stir for 15 min.
Coupling: Add pre-cooled solution of
(10 mmol) and NMM (10 mmol) in DMF to the reaction mixture.
Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.
Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 5%
, 5% , and brine. Dry over .
Deprotection: Hydrogenate the resulting Z-Gly-Tyr-OBzl in MeOH with Pd/C catalyst to remove the benzyl ester, yielding Z-Gly-Tyr-OH. Note: The Z-group is stable under mild catalytic hydrogenolysis if controlled, but saponification (NaOH/MeOH) is often preferred to retain the Z-group intact.
A "green chemistry" approach utilizing the reverse proteolytic activity of thermolysin in high organic solvent concentrations.
Enzymatic Application: Carboxypeptidase A (CPA) Assay
Z-Gly-Tyr-OH is the standard substrate for determining the peptidase activity of Carboxypeptidase A (EC 3.4.17.1). The enzyme preferentially cleaves the C-terminal L-tyrosine.
Mechanism of Action
CPA is a zinc metalloprotease. The zinc ion polarizes the carbonyl oxygen of the scissile peptide bond, making the carbon susceptible to nucleophilic attack by water (promoted by Glu-270).[2]
This assay relies on the decrease in absorbance at 254 nm as the peptide bond is hydrolyzed.
Reagents:
Buffer: 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5.
Substrate Stock: 10 mM Z-Gly-Tyr-OH in 25 mM Tris-HCl (pH 7.5). Note: Gentle heating may be required for solubility.[4][5]
Enzyme: Bovine Carboxypeptidase A (diluted in cold buffer).
Procedure:
Blank: Add 2.9 mL buffer + 0.1 mL substrate stock to a quartz cuvette. Zero the spectrophotometer at 254 nm.
Reaction: Add 2.9 mL buffer + 0.1 mL substrate stock. Initiate with 10-50 µL enzyme solution. Mix by inversion.
Measurement: Record
over the linear range (initial 2-3 minutes).
Calculation:
: Differential extinction coefficient ().
: Path length (1 cm).
Kinetic Parameters
Typical values for CPA with Z-Gly-Tyr-OH at pH 7.5, 25°C:
:
:
Specificity: High affinity due to the hydrophobic pocket binding the Tyr side chain.
Derivatives and Analogs in Drug Discovery
Modifications to the Z-Gly-Tyr-OH scaffold allow researchers to probe specific subsites of proteases or improve assay sensitivity.
Derivative
Structure Modification
Application
Z-Gly-Tyr-NH2
C-terminal Amide
Substrate for Chymotrypsin ; blocks CPA action (requires free carboxyl).
Z-Gly-Tyr-OMe
C-terminal Methyl Ester
Used to distinguish Esterase vs. Peptidase activity in enzyme preparations.
Z-Gly-Phe-OH
Tyr Phe substitution
Probes the role of the phenolic -OH in binding (Tyr-248 interaction).
Thio-Z-Gly-Tyr
C=O C=S
Spectroscopic probe; shifts absorbance max for higher sensitivity.
References
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359. Link
Fruton, J. S. (1982). Proteinase-catalyzed synthesis of peptide bonds.[6] Advances in Enzymology and Related Areas of Molecular Biology, 53, 239-306. Link
Mock, W. L., & Aksamawati, M. (1994). Mechanism of carboxypeptidase A: hydration of the zinc ion and the general base mechanism. Biochemical Journal, 302(Pt 1), 57. Link
Sigma-Aldrich. (2024). Product Specification: Z-Gly-Tyr-OH (CAS 7801-35-6).[7] Link
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. (Foundational paper on Z-group). Link
The Legacy of Z-Gly-Tyr-OH: Charting the Mechanistic Landscape of Carboxypeptidase A
An In-Depth Technical Guide Introduction: The Enzymatic Puzzle of Carboxypeptidase A Carboxypeptidase A (CPA) stands as a cornerstone in the study of enzymology. As a zinc-containing metalloexopeptidase, its primary func...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction: The Enzymatic Puzzle of Carboxypeptidase A
Carboxypeptidase A (CPA) stands as a cornerstone in the study of enzymology. As a zinc-containing metalloexopeptidase, its primary function is the hydrolysis of the C-terminal peptide bond of proteins and peptides, showing a marked preference for residues with bulky aromatic or aliphatic side chains.[1][2] Produced in the pancreas as an inactive zymogen, procarboxypeptidase A, it plays a crucial role in digestive processes upon activation.[1] Beyond its physiological significance, the enzyme's tractability and distinct specificity have made it an exemplary model for investigating the fundamental principles of biological catalysis, including metal co-factor function, substrate recognition, and the intricate chemical steps of bond cleavage.
The journey to unraveling CPA's mechanism was not straightforward. It required the development of specific tools to probe its active site and quantify its activity. Early research was hampered by the complexity of using natural proteins as substrates. The breakthrough came with the introduction of simple, synthetic substrates that allowed for controlled, reproducible kinetic analysis. Among these, N-Carbobenzoxy-glycyl-L-tyrosine (Z-Gly-Tyr-OH) emerged as a pivotal molecule, enabling researchers to systematically dissect the structural and functional intricacies of this classic enzyme. This guide delves into the history of Z-Gly-Tyr-OH in CPA research, tracing its path from a simple tool for measuring activity to a sophisticated probe that helped illuminate a detailed, atomic-level picture of enzyme action.
The Dawn of a Model Substrate: Why Z-Gly-Tyr-OH?
The study of enzyme specificity requires substrates that are both simple enough for systematic variation and complex enough to be recognized by the enzyme. In the late 1930s, seminal work demonstrated that CPA could hydrolyze small, synthetic N-acylated dipeptides.[3] It was discovered that carbobenzoxy-glycyl-L-phenylalanine and carbobenzoxy-glycyl-L-tyrosine were cleaved with remarkable rapidity compared to other derivatives.[3] This finding was crucial and established this class of molecules as superior substrates for detailed kinetic investigation.
The design of Z-Gly-Tyr-OH is a masterclass in chemical biology logic:
The N-Terminal Block (Z-Gly): The carbobenzoxy (Z) group serves as a hydrophobic N-terminal blocking group, preventing the substrate from acting as a dipeptide with a free amino terminus. The adjacent glycine residue provides a simple, flexible linker. This entire "Z-Gly" moiety effectively mimics the preceding portion of a polypeptide chain, satisfying the enzyme's requirement to engage with a substrate of a certain length.
The Scissile Bond and Recognition Residue (-Tyr-OH): The peptide bond between glycine and tyrosine is the target for hydrolysis. The C-terminal L-tyrosine provides two key features for recognition by CPA: a free terminal carboxylate group, which is essential for binding, and a bulky aromatic side chain, which fits snugly into the enzyme's S1' hydrophobic pocket, conferring high affinity.[1]
This elegant design provided researchers with a substrate that was not only rapidly hydrolyzed but also allowed for the development of continuous assays to monitor the reaction in real-time.
Landmark Contributions of Z-Gly-Tyr-OH in CPA Research
The introduction of Z-Gly-Tyr-OH and its close analogs catalyzed decades of discovery, transforming our understanding of carboxypeptidase A from a "black box" to a well-defined molecular machine.
From Black Box to 3D Blueprint: Mapping the Active Site
The ultimate understanding of an enzyme's function is encoded in its three-dimensional structure. The pioneering X-ray crystallographic work of William N. Lipscomb and colleagues provided an unprecedented view of CPA.[4][5] A major challenge in these studies was to visualize how a substrate binds. Because enzymatic reactions are typically too fast to capture via crystallography, researchers soaked CPA crystals with Glycyl-L-Tyrosine, a very slowly hydrolyzed product-pair/inhibitor that acts as an excellent analog for the substrate's C-terminal portion.[5][6][7]
These structural studies, particularly the complex with Gly-Tyr, were revelatory:
The Zinc Center: The zinc ion was found to be tetrahedrally coordinated by three amino acid residues—His69, Glu72, and His196—and a water molecule.[1][4] In the Gly-Tyr complex, the peptide's carbonyl oxygen was seen to displace this water molecule and coordinate directly with the zinc ion, confirming the metal's role as a potent Lewis acid to polarize the C=O bond and facilitate nucleophilic attack.[7][8]
The S1' Specificity Pocket: The phenolic side chain of the tyrosine residue of Gly-Tyr was observed nestled within a deep, greasy pocket on the enzyme surface, explaining CPA's preference for aromatic C-terminal residues.[1]
Key Binding Residues: The terminal carboxylate group of Gly-Tyr formed a critical salt bridge with the positively charged guanidinium group of Arginine-145 (Arg-145).[7][9] This interaction anchors the C-terminus of the substrate, properly orienting the scissile peptide bond for catalysis.
The "Induced Fit" Movement of Tyr-248: Upon binding Gly-Tyr, the phenolic side chain of Tyrosine-248 (Tyr-248) was observed to swing downwards by approximately 12 Å, moving to act like a "cap" over the active site.[1] This conformational change sequesters the bound substrate from the bulk solvent and brings the hydroxyl group of Tyr-248 into close proximity with the substrate's terminal peptide bond.
Dissecting the Catalytic Mechanism: The Role of Key Residues
With the static, 3D picture in hand, Z-Gly-Tyr-OH and its analogs became the tools for dissecting the dynamic catalytic process.
The Tyr-248 Hypothesis and Its Revision:
The structural data showing the proximity of the Tyr-248 hydroxyl group to the scissile bond led to a compelling hypothesis: Tyr-248 acts as a general acid, donating a proton to the nitrogen of the leaving amine group to facilitate peptide bond cleavage.[10] This elegant and widely accepted model explained much of the available data.
However, the advent of site-directed mutagenesis allowed for a direct test of this hypothesis. In a landmark 1985 study, the codon for Tyr-248 in the rat CPA gene was replaced by one for Phenylalanine (Phe), an amino acid identical to tyrosine but lacking the crucial hydroxyl group.[11] The resulting CPA-Phe248 mutant enzyme was then characterized kinetically, likely using substrates like Z-Gly-Tyr-OH or related compounds. The results were stunning:
Enzyme
Substrate (Peptide)
kcat (Relative)
Km (Relative)
Wild-Type CPA
Peptide Substrate
1.0
1.0
CPA-Phe248
Peptide Substrate
~1.0
~6.0
Table 1: Comparative kinetics of Wild-Type and Tyr248Phe Mutant Carboxypeptidase A. Data synthesized from Gardell et al., 1985.[11]
The catalytic constant (kcat), which reflects the turnover rate, was virtually unchanged.[11] If Tyr-248 were the essential proton donor, its removal should have drastically reduced kcat. Instead, the Michaelis constant (Km), an indicator of substrate binding affinity, increased significantly.[11] This demonstrated unequivocally that the primary role of Tyr-248 is not in catalysis itself, but in substrate binding and transition state stabilization, likely through hydrogen bonding.[11][12] This experiment, made possible by the foundation of knowledge built with substrates like Z-Gly-Tyr-OH, represents a paradigm of how structural, kinetic, and molecular biology approaches converge to define enzyme function.
The Promoted-Water Mechanism and Glu-270:
With Tyr-248's role clarified, attention turned to another key residue positioned near the scissile bond: Glutamate-270 (Glu-270). Two primary mechanisms were proposed:
Nucleophilic Pathway: Glu-270 acts as a nucleophile, directly attacking the substrate's carbonyl carbon to form a transient covalent acyl-enzyme intermediate, which is then hydrolyzed by water.[1]
Promoted-Water Pathway: Glu-270 acts as a general base, abstracting a proton from the zinc-bound water molecule. This creates a highly nucleophilic zinc-hydroxide species that directly attacks the substrate's carbonyl carbon.[13]
While some evidence for an acyl-intermediate has been reported, particularly for ester substrates, the promoted-water pathway is now widely considered the more probable mechanism for peptide hydrolysis.[8][13] It provides a more energetically favorable route and is consistent with the majority of kinetic and isotopic labeling studies.[8] In this model, the key catalytic players work in concert: the zinc ion polarizes the carbonyl, Glu-270 activates the attacking water molecule, and Arg-145 and Tyr-248 lock the substrate in the perfect position for this attack to occur.
// Nodes
A [label="1. Substrate Binding\nZ-Gly-Tyr-OH binds. Carbonyl O coordinates to Zn²⁺.", fillcolor="#F1F3F4", style=filled];
B [label="2. Water Activation\nGlu-270 acts as a general base, activating the Zn²⁺-bound H₂O.", fillcolor="#F1F3F4", style=filled];
C [label="3. Nucleophilic Attack\nThe resulting Zn-OH⁻ attacks the polarized carbonyl carbon.", fillcolor="#F1F3F4", style=filled];
D [label="4. Tetrahedral Intermediate\nA short-lived tetrahedral intermediate is formed, stabilized by Zn²⁺.", fillcolor="#F1F3F4", style=filled];
E [label="5. Bond Cleavage & Protonation\nThe C-N bond breaks. The resulting amine is protonated by Glu-270 (now acting as an acid).", fillcolor="#F1F3F4", style=filled];
F [label="6. Product Release\nZ-Gly and Tyr products are released. Enzyme is regenerated.", fillcolor="#F1F3F4", style=filled];
// Edges
A -> B -> C -> D -> E -> F;
}
Caption: Key steps in the CPA-catalyzed hydrolysis of Z-Gly-Tyr-OH.
Experimental Protocol: A Standardized Spectrophotometric Assay
The ease of use of substrates related to Z-Gly-Tyr-OH, such as Hippuryl-L-Phenylalanine, led to the development of robust, continuous spectrophotometric assays that became the gold standard for measuring CPA activity.[14] The cleavage of the peptide bond results in the formation of hippuric acid and L-phenylalanine. The change in the chemical environment upon bond cleavage leads to an increase in absorbance at 254 nm, which can be monitored in real-time.
Objective: To determine the kinetic parameters of Carboxypeptidase A using a chromogenic substrate.
Materials:
Carboxypeptidase A (from bovine pancreas), stock solution in 1.0 M NaCl.
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
Substrate: 1.0 mM Hippuryl-L-Phenylalanine in Assay Buffer.
UV/Vis Spectrophotometer with temperature control (set to 25°C).
Quartz cuvettes (1 cm path length).
Workflow:
// Nodes
prep [label="1. Reagent Preparation\nPrepare Assay Buffer and a range of substrate concentrations."];
equil [label="2. Temperature Equilibration\nAdd substrate solution to cuvette and incubate in spectrophotometer at 25°C for 5 min."];
blank [label="3. Establish Blank Rate\nMonitor absorbance at 254 nm to ensure a stable baseline."];
init [label="4. Initiate Reaction\nAdd a small, known volume of diluted CPA enzyme solution. Mix quickly."];
monitor [label="5. Data Acquisition\nRecord the increase in A₂₅₄ over time for 3-5 minutes."];
calc [label="6. Calculate Initial Velocity (v₀)\nDetermine the slope of the initial linear portion of the A₂₅₄ vs. time curve."];
repeat [label="7. Repeat\nRepeat steps 2-6 for each substrate concentration."];
plot [label="8. Data Analysis\nPlot v₀ vs. [Substrate] and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ."];
Prepare Reagents: Prepare the Assay Buffer and dissolve the Hippuryl-L-Phenylalanine substrate to the desired final concentrations. For a full kinetic analysis, a range of substrate concentrations (e.g., 0.1 Km to 10 Km) should be prepared.
Enzyme Dilution: Prepare a working dilution of the Carboxypeptidase A enzyme stock solution in cold 1.0 M NaCl immediately before use. The final concentration should be chosen to provide a linear rate of absorbance change for several minutes.
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 254 nm and equilibrate the cuvette holder to 25°C.[14]
Assay Measurement:
a. Pipette 2.9 mL of a single substrate concentration into a quartz cuvette.
b. Place the cuvette in the spectrophotometer and allow it to incubate for 3-5 minutes to reach thermal equilibrium.
c. Start the measurement and record a baseline absorbance for ~30 seconds.
d. To initiate the reaction, add 100 µL of the diluted enzyme solution, mix rapidly by inverting the cuvette with parafilm, and immediately return it to the spectrophotometer.
e. Record the increase in A254 for 3 to 5 minutes.
Data Analysis:
a. Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA254/min).
b. Convert this rate to µmol/min using the molar extinction coefficient for the product (the change in absorbance upon hydrolysis).[14]
c. Repeat the assay for all substrate concentrations.
d. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Conclusion
The history of Z-Gly-Tyr-OH in carboxypeptidase A research is a compelling narrative of scientific progress. What began as a simple tool to quantify enzymatic activity evolved into an indispensable probe that, in concert with X-ray crystallography and site-directed mutagenesis, helped to construct one of the most detailed mechanistic pictures in enzymology. It allowed researchers to visualize substrate binding, test specific hypotheses about catalytic residues, and ultimately formulate a coherent model for peptide hydrolysis. The story of Z-Gly-Tyr-OH serves as a powerful testament to how the development of well-designed chemical tools can illuminate the most fundamental processes of life.
Rees, D. C., Lewis, M., & Lipscomb, W. N. (1983). Refined crystal structure of carboxypeptidase A at 1.54 A resolution. Journal of Molecular Biology, 168(2), 367-387. [Link]
Gardell, S. J., Craik, C. S., Hilvert, D., Urdea, M. S., & Rutter, W. J. (1985). Site-directed mutagenesis shows that tyrosine 248 of carboxypeptidase A does not play a crucial role in catalysis. Nature, 317(6037), 551-555. [Link]
Hilvert, D., Gardell, S. J., Rutter, W. J., & Kaiser, E. T. (1986). Evidence against a crucial role for the phenolic hydroxyl of Tyr-248 in peptide and ester hydrolyses catalyzed by carboxypeptidase A: comparative studies of the pH dependencies of the native and Phe-248-mutant forms. Journal of the American Chemical Society, 108(17), 5298-5304. [Link]
M-CSA (Mechanism and Catalytic Site Atlas). Carboxypeptidase A. [Link]
Lipscomb, W. N. (1980). Carboxypeptidase A mechanisms. Proceedings of the National Academy of Sciences, 77(7), 3875-3878. [Link]
Lipscomb, W. N., Hartsuck, J. A., Reeke Jr, G. N., Quiocho, F. A., Bethge, P. H., Ludwig, M. L., ... & Coppola, J. C. (1969). The structure of carboxypeptidase A, IX. The x-ray diffraction results in the light of the chemical sequence. Proceedings of the National Academy of Sciences, 64(1), 28-35. [Link]
Lee, B. I., Kim, D. H., & Suh, J. (2001). The role of Tyr248 probed by mutant bovine carboxypeptidase A: insight into the catalytic mechanism of carboxypeptidase A. Biochemistry, 40(34), 10240-10249. [Link]
Lipscomb, W. N., Reeke Jr, G. N., Hartsuck, J. A., Quiocho, F. A., & Bethge, P. H. (1970). The structure of carboxypeptidase A. VIII. Atomic interpretation at 0.2 nm resolution, a new study of the complex of glycyl-L-tyrosine with CPA, and mechanistic deductions. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 257(813), 177-214. [Link]
Reeke, G. N., Hartsuck, J. A., Ludwig, M. L., Quiocho, F. A., Steitz, T. A., & Lipscomb, W. N. (1967). The structure of carboxypeptidase a, vi. some results at 2.0-a resolution, and the complex with glycyl-tyrosine at 2.8-a resolution. Proceedings of the National Academy of Sciences, 58(6), 2220-2226. [Link]
McClure, W. O., & Neurath, H. (1966). The Reaction of Carboxypeptidase A with Chromophoric Substrates. Biochemistry, 5(4), 1425-1438. [Link]
Bargetzi, J. P., Sampath Kumar, K. S. V., Cox, D. J., Walsh, K. A., & Neurath, H. (1963). The Amino Acid Composition of Bovine Pancreatic Carboxypeptidase A. Biochemistry, 2(6), 1468-1474. [Link]
Bargetzi, J. P., Sampath Kumar, K. S. V., Cox, D. J., Walsh, K. A., & Neurath, H. (1963). The Amino Acid Composition of Bovine Pancreatic Carboxypeptidase A. Biochemistry, 2(6), 1468-1474. [Link]
Lipscomb, W. N. (1980). Carboxypeptidase A mechanisms. Proceedings of the National Academy of Sciences of the United States of America, 77(7), 3875–3878. [Link]
Behnke, W. D., Teller, D. C., Wade, R. D., & Neurath, H. (1970). Hybrid formation of carboxypeptidase A and fraction II of procarboxypeptidase A. Biochemistry, 9(21), 4189-4200. [Link]
McClure, W. O., & Neurath, H. (1966). The Reaction of Carboxypeptidase A with Chromophoric Substrates. Biochemistry, 5(4), 1425–1438. [Link]
Dua, R. D., & Gupta, K. (1986). Mechanistic studies on carboxypeptidase a from goat pancreas — part II: Evidence for carboxyl group. Journal of Biosciences, 10(1), 91-100. [Link]
Hofmann, K., & Bergmann, M. (1940). The specificity of carboxypeptidase. Journal of Biological Chemistry, 134(1), 225-235. [Link]
Dua, R. D., & Gupta, K. (1985). Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. Journal of Biosciences, 9(3-4), 193-204. [Link]
Slobin, L. I., & Carpenter, F. H. (1966). Kinetic studies on the action of carboxypeptidase A on bovine insulin and related model peptides. Biochemistry, 5(2), 499-508. [Link]
Lorkowski, M., & St-Maurice, M. R. (2021). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. International Journal of Molecular Sciences, 22(1), 1-13. [Link]
Rees, D. C., & Lipscomb, W. N. (1983). Crystallographic studies on apocarboxypeptidase A and the complex with glycyl-L-tyrosine. Proceedings of the National Academy of Sciences, 80(23), 7151-7154. [Link]
Barber, A. K., & Fisher, J. R. (1972). A Mechanism of Action for Carboxypeptidase A. Proceedings of the National Academy of Sciences, 69(10), 2970-2974. [Link]
Rees, D. C., & Lipscomb, W. N. (1983). Crystallographic studies on apocarboxypeptidase A and the complex with glycyl-L-tyrosine. Proceedings of the National Academy of Sciences of the United States of America, 80(23), 7151–7154. [Link]
Rees, D. C., & Lipscomb, W. N. (1983). Crystallographic studies on apocarboxypeptidase A and the complex with glycyl-L-tyrosine. Proceedings of the National Academy of Sciences of the United States of America, 80(23), 7151–7154. [Link]
Taylor & Francis. Carboxypeptidase A – Knowledge and References. [Link]
Lipscomb, W. N., Reeke Jr, G. N., Hartsuck, J. A., Quiocho, F. A., & Bethge, P. H. (1970). The structure of carboxypeptidase A. 8. Atomic interpretation at 0.2 nm resolution, a new study of the complex of glycyl-L-tyrosine with CPA, and mechanistic deductions. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 257(813), 177–214. [Link]
Wu, S., Xu, D., & Guo, H. (2011). pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis. The Journal of Physical Chemistry B, 115(34), 10360–10367. [Link]
Application Note: Spectrophotometric Assay for Z-Gly-Tyr-OH Cleavage by Carboxypeptidase A
This Application Note is structured as a high-level technical guide for researchers and drug development professionals. It prioritizes experimental rigor, self-validating protocols, and mechanistic understanding over gen...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for researchers and drug development professionals. It prioritizes experimental rigor, self-validating protocols, and mechanistic understanding over generic instructions.
Abstract & Principle
This guide details the protocol for quantifying the activity of Carboxypeptidase A (CPA) (EC 3.4.17.1) using the synthetic substrate N-Carbobenzoxy-Glycyl-L-Tyrosine (Z-Gly-Tyr-OH) .
While Hippuryl-L-Phenylalanine (Hippuryl-Phe) is the historical standard for CPA, Z-Gly-Tyr-OH is frequently employed to study substrate specificity, particularly regarding the influence of the N-terminal blocking group and the C-terminal aromatic residue. The assay relies on the differential UV absorbance between the peptide bond of the substrate and the free amino acid/carboxylate products.
Mechanism of Action:
CPA is a zinc-dependent metalloprotease that hydrolyzes the C-terminal peptide bond of residues with aromatic or branched aliphatic side chains.[1]
Detection Principle:
The hydrolysis of the peptide bond results in a decrease in absorbance in the UV region. For aromatic substrates like Z-Gly-Tyr, this change is monitored at 254 nm . The rate of decrease in absorbance (
) is directly proportional to the enzymatic activity.
Material Preparation & Solubility (Critical)
The hydrophobicity of Z-Gly-Tyr-OH presents a solubility challenge. Improper preparation is the leading cause of assay variability.
Reagents
Enzyme: Carboxypeptidase A (from Bovine Pancreas), aqueous suspension or lyophilized.
Substrate: Z-Gly-Tyr-OH (MW: ~372.4 g/mol ).
Buffer Components: Tris (Base/HCl), NaCl, LiCl (optional but recommended for enzyme stability).
Solvent: Methanol (HPLC grade) or 0.06 M NaOH.
Solution Preparation
Component
Concentration
Preparation Details
Assay Buffer
50 mM Tris-HCl0.5 M NaClpH 7.5
Dissolve 6.05 g Tris base and 29.22 g NaCl in 900 mL ultrapure water. Adjust pH to 7.5 with HCl at 25°C. Dilute to 1 L. Note: High ionic strength (0.5 M NaCl) is critical for CPA stability.
Substrate Stock
20 mM Z-Gly-Tyr
Method A (Preferred): Dissolve in minimal methanol (approx. 10% of final vol), then dilute with Assay Buffer. Method B: Dissolve in dilute NaOH (e.g., 0.06 M) until clear, then carefully adjust pH to 7.5. Avoid precipitation.
Enzyme Diluent
10% LiCl orHigh Salt Buffer
CPA is prone to aggregation. Dilute stock enzyme in cold 10% LiCl or the Assay Buffer (0.5 M NaCl) immediately before use. Keep on ice.
Experimental Protocol
This protocol is designed for a standard 1 cm pathlength quartz cuvette.
Determination of Differential Extinction Coefficient (
)
Scientific Integrity Check: Literature values for
vary based on buffer ionic strength and pH. For high-precision kinetics, you must determine this empirically for your specific lot of buffer and substrate.
Prepare a 1.0 mM solution of Z-Gly-Tyr-OH in Assay Buffer.
Measure Absorbance (
) at 254 nm against a buffer blank.
Add a high concentration of CPA (10 units) to drive the reaction to completion rapidly.
Incubate until absorbance stabilizes (approx. 15-30 mins). Record
.
Calculate
:
Typical value range: .
Kinetic Assay Steps
Conditions:
, , Light Path = 1 cm.
Blanking: Zero the spectrophotometer using the Assay Buffer.
Equilibration: Pipette 2.9 mL of Substrate Solution (diluted to working conc, e.g., 1 mM) into the quartz cuvette. Place in the thermostated cell holder for 3-5 minutes to reach 25°C.
Baseline: Record absorbance for 60 seconds to ensure no spontaneous hydrolysis (drift should be < 0.001 A/min).
Initiation: Add 0.1 mL of diluted CPA Enzyme Solution.
Mixing: Immediately mix by inversion (using a parafilm cover) or a plastic mixing paddle. Do not vortex vigorously to avoid protein denaturation.
Measurement: Record the decrease in absorbance at 254 nm for 3–5 minutes.
Linear Range: Use the linear portion of the curve (typically the first 1-2 minutes) to determine
.
Experimental Workflow Diagram
The following diagram outlines the logical flow and critical decision points in the assay.
Caption: Workflow for Z-Gly-Tyr-OH Spectrophotometric Assay. Note the critical checkpoint for substrate stability (Blank Check) before enzyme addition.
Data Analysis & Calculation
To calculate the specific activity, use the following equation derived from the Beer-Lambert Law.
Where:
: Slope of the initial linear portion.
: Total reaction volume (3.0 mL).
: Differential extinction coefficient (determined in 3.1, approx 0.35 mMcm or 350 Mcm ).
: Pathlength (1 cm).
: Volume of enzyme added (0.1 mL).
: Concentration of the enzyme solution added (mg/mL).
Unit Definition: One Unit hydrolyzes 1.0
mole of Z-Gly-Tyr-OH per minute at pH 7.5 and 25°C.
Troubleshooting & Optimization (Expert Insights)
Issue
Probable Cause
Corrective Action
Non-linear Rate
Substrate depletion or Product Inhibition
Ensure is measured only during the first 10% of hydrolysis. L-Phe and L-Tyr are known competitive inhibitors of CPA.
Precipitation
Z-Gly-Tyr insolubility
Z-Gly-Tyr is hydrophobic. Ensure stock is fully dissolved in organic solvent/base before adding to buffer. Check pH immediately.
Lag Phase
Enzyme activation/hysteresis
CPA can exhibit "hysteresis" or slow activation if stored in low salt. Ensure enzyme is stored/diluted in high salt (0.5 M NaCl or LiCl) .
High Background
Impure Substrate
Free Tyrosine in the substrate stock will increase initial absorbance. Use high-purity (>98%) substrate.
References
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A.[2][3] The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359.
Folk, J. E., & Schirmer, E. W. (1963). The Carboxypeptidase A Assays. Journal of Biological Chemistry, 238, 3884.
Worthington Biochemical Corporation. Carboxypeptidase A Assay Manual.
Whitaker, J. R. (1972).Principles of Enzymology for the Food Sciences. (Context on Z-group absorbance interference).
Application Note: Kinetic Profiling of Carboxypeptidase A via High-Resolution HPLC Separation of Z-Gly-Tyr-OH
Executive Summary This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of N-Carbobenzoxy-Glycyl-L-Tyrosine (Z-Gly-Tyr-OH) and its enzym...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of N-Carbobenzoxy-Glycyl-L-Tyrosine (Z-Gly-Tyr-OH) and its enzymatic cleavage products, N-Carbobenzoxy-Glycine (Z-Gly) and L-Tyrosine (Tyr) . While traditional spectrophotometric assays measure bulk absorbance changes at 254 nm, they suffer from background interference and cannot distinguish between specific degradation pathways. This HPLC method provides definitive specificity, allowing for precise kinetic characterization of Carboxypeptidase A (CPA) and similar exopeptidases.
Scientific Background & Mechanism[1][2][3][4][5]
The Substrate and Reaction
Z-Gly-Tyr-OH is a synthetic dipeptide substrate blocked at the N-terminus by a Carbobenzoxy (Cbz or Z) group. It is classically used to assay Carboxypeptidase A (CPA) , a pancreatic exopeptidase that preferentially cleaves C-terminal amino acids with aromatic or branched side chains.[1]
The Reaction:
Separation Logic (The "Why")
To separate these three components, we exploit their distinct hydrophobicity profiles using a C18 stationary phase:
L-Tyrosine (Tyr): Highly polar (free amine and carboxyl groups). In acidic RP-HPLC conditions, it elutes near the void volume (early).
Z-Gly-OH: Moderately hydrophobic due to the aromatic Z-group, but lacks the additional hydrophobic side chain of tyrosine. Elutes in the middle of the gradient.
Z-Gly-Tyr-OH (Substrate): The most hydrophobic species. It contains both the aromatic Z-group and the aromatic Tyrosine side chain. It elutes last.
Detection Strategy:
280 nm: Detects the phenol group of Tyrosine and the Z-group. Ideal for monitoring the formation of free Tyrosine.
254 nm: Strongly detects the Z-group (phenyl ring). Ideal for quantifying Z-Gly and the remaining substrate Z-Gly-Tyr.
Experimental Protocol
Materials & Reagents
Component
Specification
Purpose
Substrate
Z-Gly-Tyr-OH (>98% purity)
Enzymatic substrate
Enzyme
Carboxypeptidase A (CPA)
Target protease
Column
C18, 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX or Waters Symmetry)
Stationary phase
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q)
Polar phase, pH control
Mobile Phase B
0.1% TFA in Acetonitrile (HPLC Grade)
Non-polar eluent
Quench Solution
10% TFA or 1 M HCl
Stops reaction, acidifies sample
Enzymatic Reaction Workflow
Note: This workflow is designed for kinetic sampling.
Buffer Prep: Prepare 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
Substrate Solution: Dissolve Z-Gly-Tyr-OH in a minimal volume of methanol (if needed), then dilute with buffer to 1 mM.
Incubation: Mix 90 µL Substrate Solution with 10 µL Enzyme Solution at 25°C.
Sampling: At designated time points (e.g., 0, 5, 10, 30 min), remove 20 µL of the reaction mixture.
Quenching: Immediately add 20 µL of Quench Solution (10% TFA). This lowers the pH to ~2, stopping the enzyme and aligning the sample solvent with Mobile Phase A.
Clarification: Centrifuge at 10,000 x g for 5 min to remove any precipitated protein before injection.
HPLC Method Parameters
This gradient is optimized to resolve the polar Tyrosine from the hydrophobic Z-species while maintaining a short run time.
Detection: UV at 254 nm (Primary) and 280 nm (Secondary)
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.0
5%
Equilibration / Injection
2.0
5%
Isocratic hold (Elute Tyr)
12.0
60%
Linear Gradient (Elute Z-Gly, then Z-Gly-Tyr)
12.1
95%
Wash
15.0
95%
Wash
15.1
5%
Re-equilibration
| 20.0 | 5% | End of Run |
Visual Workflows
Reaction & Sample Prep Logic
Caption: Step-by-step workflow from enzymatic incubation to HPLC-ready sample preparation.
HPLC Separation Logic
Caption: Chromatographic separation logic based on component hydrophobicity.
Data Analysis & Troubleshooting
Expected Results
Peak
Component
Retention Time (Approx)
UV Max
1
L-Tyrosine
2.5 min
280 nm
2
Z-Gly-OH
9.0 min
254 nm
3
Z-Gly-Tyr-OH
13.5 min
254 nm
Calculations
To determine enzyme activity (Units/mL), calculate the rate of disappearance of Peak 3 (Substrate) or the appearance of Peak 2 (Product).
Troubleshooting Guide
Co-elution of Z-Gly and Z-Gly-Tyr: Flatten the gradient (e.g., 20% to 50% B over 20 min) to increase resolution.
Peak Tailing (Tyrosine): Tyrosine can interact with silanols. Ensure TFA concentration is at least 0.05-0.1% to suppress silanol ionization.
Baseline Drift: Common at 254 nm with TFA gradients. Use high-quality "HPLC Grade" TFA or switch to Phosphoric Acid (if LC-MS is not required).
References
Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes. Academic Press.
Folk, J. E., & Schirmer, E. W. (1963). The Carboxypeptidase A Assays. Journal of Biological Chemistry. (Foundational reference for Z-Gly-Tyr kinetics).
Agilent Technologies. (2020). Peptide Mapping and Analysis using RP-HPLC. Application Note.
Sigma-Aldrich. (n.d.).[5] Enzymatic Assay of Carboxypeptidase A. Technical Bulletin.
Preparation of Z-Gly-Tyr-OH stock solution in DMSO
An Application Scientist's Guide to the Preparation and Handling of Z-Gly-Tyr-OH Stock Solutions in DMSO Introduction: The Foundation of Reproducible Data In drug development and biochemical research, the integrity of ex...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist's Guide to the Preparation and Handling of Z-Gly-Tyr-OH Stock Solutions in DMSO
Introduction: The Foundation of Reproducible Data
In drug development and biochemical research, the integrity of experimental results hinges on the precise and consistent preparation of reagent solutions. Z-Gly-Tyr-OH, a protected dipeptide, serves as a valuable building block in peptide synthesis and as a substrate in various enzymatic assays.[1] The preparation of its stock solution, particularly in the versatile yet challenging solvent Dimethyl Sulfoxide (DMSO), is a critical first step that dictates the accuracy and reproducibility of downstream applications.
This guide provides a detailed protocol grounded in chemical principles and laboratory best practices. It moves beyond a simple list of steps to explain the causality behind each procedural choice, empowering researchers to prepare high-quality, stable stock solutions of Z-Gly-Tyr-OH. We will address the unique properties of both the peptide and the solvent, emphasizing techniques that mitigate common sources of error such as moisture contamination and degradation from improper handling.
PART 1: Reagent Characterization and Critical Considerations
A thorough understanding of the materials is paramount. The properties of both the solute (Z-Gly-Tyr-OH) and the solvent (DMSO) directly influence the strategy for stock solution preparation and storage.
Z-Gly-Tyr-OH: A Protected Dipeptide
Z-Gly-Tyr-OH, or N-Carbobenzyloxy-glycyl-L-tyrosine, is a dipeptide where the N-terminus of glycine is protected by a carbobenzyloxy (Z) group. This protecting group enhances the peptide's stability, making it a robust reagent in controlled synthetic pathways.[1][2]
Table 1: Physicochemical Properties of Z-Gly-Tyr-OH
| Storage (Lyophilized) | -20°C, protected from light and moisture |[8][9][10] |
The tyrosine residue within the peptide sequence is susceptible to oxidation, a process that can be accelerated by exposure to light and atmospheric oxygen.[11] Therefore, proper handling to minimize such exposure is crucial.
Dimethyl Sulfoxide (DMSO): The Universal, Hygroscopic Solvent
DMSO is an important polar aprotic solvent prized for its ability to dissolve a wide range of polar and nonpolar compounds.[12][13] However, its utility is accompanied by several critical properties that must be managed.
Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12][14][15] This absorbed water can significantly alter the solvent's properties, decrease the solubility of dissolved compounds, and potentially promote hydrolytic degradation of the peptide.[14][16] The use of anhydrous (dry) DMSO from a freshly opened or properly stored container is non-negotiable for preparing high-quality stock solutions.[6]
Freezing Point: Pure DMSO has a relatively high freezing point of 18.5°C (65.3°F), meaning it may be solid at room temperature.[13] Water contamination significantly depresses this freezing point.[16]
Skin Permeation: DMSO is rapidly absorbed through the skin and can carry dissolved substances along with it.[17][18] This property makes it an excellent vehicle in some applications but also poses a significant safety risk, as it can transport potentially harmful compounds into the body.
PART 2: Safety Protocols and Personal Protective Equipment (PPE)
Safe laboratory practice is a prerequisite for scientific integrity.
Z-Gly-Tyr-OH: As a fine powder, inhalation should be avoided.[19] Standard handling of non-hazardous chemical powders is appropriate.
DMSO: Due to its ability to penetrate skin and act as a carrier, direct contact must be avoided.[17][18] It is also a combustible liquid and can cause skin and eye irritation.[17][20]
Mandatory Personal Protective Equipment (PPE):
Gloves: Nitrile gloves should be worn at all times. If DMSO is spilled on a glove, it should be removed and replaced immediately.
Eye Protection: Safety glasses or goggles are required.
Lab Coat: A standard lab coat should be worn to protect from incidental splashes.
Ventilation: All handling of DMSO and the peptide powder should be performed in a well-ventilated area or a chemical fume hood.
PART 3: Protocol for 10 mM Z-Gly-Tyr-OH Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration. The principles can be adapted for other concentrations.
Pre-Preparation and Calculations
Accuracy begins here. The goal is to calculate the mass of Z-Gly-Tyr-OH needed to achieve a 10 mM concentration in a specific volume of DMSO.
Formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock:
Mass (mg) = (0.010 mol/L) x (0.001 L) x (372.37 g/mol ) x (1000 mg/g)
Mass (mg) = 3.72 mg
Step-by-Step Methodology
Action: Retrieve the vial of lyophilized Z-Gly-Tyr-OH from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.
Causality: Lyophilized peptides are often hygroscopic.[9][21] Allowing the vial to warm to room temperature before opening prevents atmospheric moisture from condensing on the cold powder, which would introduce water contamination and affect the true weight.[9][22]
Action: On a calibrated analytical balance, carefully weigh the calculated amount (e.g., 3.72 mg) of Z-Gly-Tyr-OH into a new, sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
Causality: Accurate weighing is fundamental to achieving the target concentration. Using a new, clean vial prevents cross-contamination.
Action: Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the peptide.
Causality: Always add the solvent to the solute. This prevents the fine powder from becoming airborne and ensures all the weighed material is wetted. Using high-purity, anhydrous DMSO is critical to prevent water contamination.[6][14]
Action: Cap the vial securely and vortex gently for 1-2 minutes. If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
Causality: Sonication uses ultrasonic waves to break up aggregates and accelerate the dissolution process without introducing significant heat, which could degrade the peptide.[21][23]
Action: Hold the vial against a light source to visually confirm that all solid material has dissolved and the solution is clear and free of particulates.
Causality: A homogenous solution is essential for accurate downstream dilutions and consistent experimental results.
Workflow Diagram
Caption: Workflow for preparing Z-Gly-Tyr-OH stock solution.
PART 4: Long-Term Storage and Handling for Maximum Stability
The stability of peptides in solution is inherently limited compared to their lyophilized state.[8][9] Proper storage is not passive; it is an active process of preservation.
The Critical Importance of Aliquoting
Action: Immediately after confirming dissolution, divide the stock solution into small, single-use aliquots in UV-blocking (amber) or foil-wrapped microcentrifuge tubes.
Causality: Aliquoting is the most effective strategy to prevent degradation from repeated freeze-thaw cycles.[9][10][24] Each cycle can cause ice crystal formation, which physically damages peptide structures, and can create localized zones of high concentration, promoting aggregation.[25]
Storage Conditions
Temperature: Store aliquots at -20°C for short-to-medium term storage (weeks to a few months) or at -80°C for long-term storage (months to a year).[6][26][27]
Light Protection: The tyrosine residue is susceptible to photo-oxidation.[11] Storing aliquots in amber vials or wrapping them in aluminum foil is essential to protect the integrity of the peptide.
Thawing and Use
Action: When ready to use, remove a single aliquot from the freezer and thaw it completely at room temperature or on ice. Once thawed, vortex gently to ensure homogeneity before making dilutions into your aqueous experimental buffer.
Causality: Thawing on ice can be gentler for sensitive molecules. It is crucial to never refreeze a thawed aliquot for high-precision applications.[25] Any unused portion of a thawed aliquot should be discarded to maintain the integrity of the remaining stock.
Diagram: Mitigating Degradation Pathways
Caption: Best practices to prevent common peptide degradation.
PART 5: Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Peptide fails to dissolve completely
Insufficient solvent volume; peptide has aggregated over time; low-quality DMSO.
Verify calculations. Use sonication for a longer duration. If issues persist, test solubility on a small scale with fresh, anhydrous DMSO.
Precipitation observed upon dilution in aqueous buffer
The peptide's solubility limit has been exceeded in the final buffer.
Decrease the concentration of the stock solution being added. Add the DMSO stock solution dropwise to the stirring aqueous buffer rather than vice-versa.[9][28]
Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC, National Center for Biotechnology Information. [Link]
DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. ScienceDirect. [Link]
Thermolysin enzyme kinetics assay using Z-Gly-Tyr-OH
Application Note: Kinetic Characterization of Thermolysin using the Z-Gly-Tyr-OH Substrate Executive Summary This guide details the kinetic characterization of Thermolysin (TLN), a thermostable neutral metalloproteinase,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Kinetic Characterization of Thermolysin using the Z-Gly-Tyr-OH Substrate
Executive Summary
This guide details the kinetic characterization of Thermolysin (TLN), a thermostable neutral metalloproteinase, using the synthetic dipeptide substrate N-Carbobenzoxy-Glycyl-L-Tyrosine (Z-Gly-Tyr-OH). Unlike fluorogenic assays, this protocol relies on the colorimetric Ninhydrin reaction , which selectively detects the free
-amino group of the released Tyrosine moiety. This method is the "gold standard" for cost-effective, high-throughput screening of TLN activity and inhibitor efficacy in drug development.
Scientific Background & Assay Principle
Thermolysin (EC 3.4.24.27) is a zinc-dependent metallopeptidase from Bacillus thermoproteolyticus.[1] It requires one zinc ion (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
) for catalysis and four calcium ions () for structural stability.[1]
The Reaction Mechanism:
Thermolysin preferentially cleaves peptide bonds on the N-terminal side of hydrophobic residues (e.g., Leucine, Phenylalanine, Tyrosine).
Substrate: Z-Gly-Tyr-OH. The N-terminus is blocked by the Carbobenzoxy (Z) group, preventing reaction with Ninhydrin.
Hydrolysis: TLN cleaves the peptide bond between Glycine and Tyrosine.
Detection: Ninhydrin reacts specifically with the free amine of the liberated L-Tyrosine to form Ruhemann’s Purple (
nm).
Why Calcium Matters:
TLN is prone to autolysis (self-digestion) at low calcium concentrations. The assay buffer must contain excess
(typically 5–10 mM) to lock the enzyme in its active, stable conformation.
Visualizing the Reaction Logic
Figure 1: Reaction scheme. The assay specificity relies on the fact that only the product (Tyrosine) yields a colorimetric signal; the substrate is silent.
Materials & Reagents
Buffer A (Assay Buffer):
50 mM Tris-HCl, pH 7.5
10 mM
(Critical for stability)
Note: Avoid phosphate buffers if possible, as calcium phosphate may precipitate.
Substrate Stock (Z-Gly-Tyr-OH):
Concentration: 20 mM
Solvent: Dissolve in a minimal volume of 0.1 M NaOH, then dilute with Buffer A. Ensure final pH is checked.
Perform the assay with varying substrate concentrations (e.g., 0.5 mM to 10 mM). Plot Initial Velocity (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
) vs. Substrate Concentration ().
Workflow Visualization
Figure 2: Step-by-step experimental workflow for high-throughput analysis.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background in Blank
Contaminated reagents or free amine in substrate.
Recrystallize Z-Gly-Tyr; ensure water is HPLC grade.
No Activity
EDTA present or lack of Calcium.
Remove EDTA (it strips Zn/Ca). Ensure 10 mM is in buffer.
Non-Linear Kinetics
Substrate depletion (>10% hydrolysis).
Reduce incubation time or enzyme concentration.
Precipitation
Substrate insolubility.
Dissolve Z-Gly-Tyr in minimal NaOH first, or add 5% DMSO (check enzyme tolerance).
References
Matsubara, H. (1970). Purification and assay of thermolysin. Methods in Enzymology, 19, 642-651.
Inouye, K. (1992). Effects of salts on the stability and activity of thermolysin.[9][10] Journal of Biochemistry, 112(3), 335-340.
Sigma-Aldrich. (2024). Enzymatic Assay of Protease using Casein/Ninhydrin (Technical Bulletin).
Mock, W. L., & Aksamawati, M. (1994). Mechanism of thermolysin inhibition.[10] Biochemical Journal, 302, 57-68.
Synthesis of Z-Gly-Tyr-OH using solid-phase peptide synthesis (SPPS)
Application Note: High-Fidelity Synthesis of Z-Gly-Tyr-OH via Solid-Phase Peptide Synthesis (SPPS) Executive Summary This application note details the synthesis of Z-Gly-Tyr-OH , a protected dipeptide frequently employed...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of Z-Gly-Tyr-OH via Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
This application note details the synthesis of Z-Gly-Tyr-OH , a protected dipeptide frequently employed as a substrate for metalloproteases (e.g., carboxypeptidase A) and as a physicochemical model for peptide solubility studies. Unlike standard SPPS workflows that yield free N-termini, this protocol requires the retention of the benzyloxycarbonyl (Z or Cbz) group while ensuring the complete removal of side-chain protecting groups and resin cleavage.
To achieve this, we utilize 2-Chlorotrityl Chloride (2-CTC) resin.[1] This hyper-acid-labile resin prevents C-terminal racemization of Tyrosine during loading and allows for efficient cleavage. The strategy employs a hybrid Fmoc/Z protection scheme, where the final residue is introduced as Z-Gly-OH , exploiting the orthogonality of the Z-group (stable to TFA) against the acid-labile t-Butyl (tBu) side-chain protection of Tyrosine.
Strategic Framework & Chemical Logic
The synthesis relies on specific chemoselectivity principles to ensure the final product retains the N-terminal Z-group but loses the Tyrosine side-chain protection.
Resin Selection: The 2-Chlorotrityl Chloride Advantage
Why 2-CTC? Standard Wang resin requires strong acid (95% TFA) for cleavage, which is acceptable here. However, 2-CTC is superior for C-terminal Tyrosine because the loading reaction (nucleophilic substitution of Cl) occurs under very mild basic conditions, effectively eliminating the risk of racemization (formation of D-Tyr) which can occur with esterification on Wang resin.
Cleavage Mechanics: The ester bond formed with 2-CTC is hyper-acid-labile. While we will use 95% TFA to remove the tBu group on Tyrosine, the 2-CTC resin cleavage happens almost instantly, ensuring high yield.
Protecting Group Strategy (The "Z" Factor)
Fmoc-Tyr(tBu)-OH: Used for the first residue.[2][3] The tBu group protects the phenol moiety from alkylation during synthesis.
Z-Gly-OH: Used for the final residue.
Critical Insight: The Z (Cbz) group is removed by hydrogenolysis (H₂/Pd) or strong acids like HBr/AcOH or HF. It is stable to Trifluoroacetic Acid (TFA).
The Result: Treatment with 95% TFA cleaves the peptide from the resin and removes the tBu group, but leaves the Z-group intact, yielding the desired Z-Gly-Tyr-OH .
Materials & Reagents
Category
Reagent
Specification/Grade
Solid Support
2-Chlorotrityl Chloride Resin
Loading: 1.0 – 1.6 mmol/g
Amino Acids
Fmoc-Tyr(tBu)-OH
>99% Purity, L-isomer
Z-Gly-OH
(Carbobenzyloxy-Glycine)
Coupling Agents
DIC (Diisopropylcarbodiimide)
Synthesis Grade
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
Preferred over HOBt (safer, efficient)
Solvents/Bases
DMF (N,N-Dimethylformamide)
Peptide Grade (Amine-free)
DCM (Dichloromethane)
Anhydrous
DIEA (Diisopropylethylamine)
99%
Piperidine
20% v/v in DMF (Deprotection)
Cleavage
TFA (Trifluoroacetic Acid)
HPLC Grade
TIS (Triisopropylsilane)
Scavenger
Detailed Experimental Protocol
Step 1: Resin Loading (Immobilization of Tyr)
Swell Resin: Place 1.0 g of 2-CTC resin in a reaction vessel. Add 10 mL dry DCM. Swell for 20 mins. Drain.
Prepare AA Solution: Dissolve Fmoc-Tyr(tBu)-OH (1.2 eq relative to resin capacity) in 10 mL dry DCM. Add DIEA (4.0 eq).
Note: Do not use DMF for loading 2-CTC if possible; DCM promotes better swelling and substitution kinetics for this resin.
Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.
Capping (Critical): Add 1 mL of Methanol (MeOH) and 0.5 mL DIEA to the reaction mixture. Agitate for 20 mins.
Why? MeOH reacts with any remaining active chloride sites on the resin, converting them to methyl ethers. This prevents Z-Gly-OH from reacting directly with the resin in later steps (which would form Z-Gly-OH impurities).
Chemistry: TFA cleaves the ester link to the resin (releasing the C-term COOH) and removes the tBu ether from Tyr (releasing the phenol). The Z-group remains stable.
Reaction: Add 10 mL cleavage cocktail to the resin. Shake for 2 hours.
Collection: Filter the resin, collecting the filtrate (containing the peptide) into a round-bottom flask. Wash resin with 2 mL TFA and combine.
Precipitation: Evaporate TFA under reduced pressure (rotavap) to ~1-2 mL oil. Pour into 40 mL cold Diethyl Ether . The peptide will precipitate as a white solid.
Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and dry the pellet.
Visualization of Workflow
Figure 1: SPPS Cycle for Z-Gly-Tyr-OH
Caption: Step-by-step solid-phase synthesis workflow. Note that the cycle terminates after Z-Gly coupling, bypassing a final Fmoc deprotection.
Figure 2: Chemical Protection Strategy
Caption: Orthogonality of protecting groups. The Z-group survives the acidic conditions that cleave the resin and tBu group.
Analytical Validation
Upon isolation, the crude product must be validated.
HPLC: Run a gradient of 5-95% Acetonitrile (with 0.1% TFA) in Water. Z-Gly-Tyr-OH is relatively hydrophobic due to the Z-group and Tyr aromatic ring; expect elution later than free peptides.
Mass Spectrometry (ESI-MS):
Formula: C₁₉H₂₀N₂O₆
Molecular Weight: 372.37 g/mol
Target Ion [M+H]⁺: 373.4 m/z
Target Ion [M+Na]⁺: 395.4 m/z
Troubleshooting
Low Yield: Often due to hydrolysis of the 2-CTC chloride prior to loading. Ensure resin is stored in a desiccator. Use fresh anhydrous DCM for loading.
Incomplete Coupling of Z-Gly: Z-amino acids can be sterically hindered. If Kaiser test is slightly blue after 1 hour, re-couple using HATU/DIEA for 30 mins.
Z-Group Loss: While rare in TFA, if the TFA contains scavengers like thioanisole at high temps, minor degradation can occur. Stick to TFA/TIS/H2O and keep at room temperature (max 2 hours).
References
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943–3946. (Establishes 2-CTC resin protocols).
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of Z-group stability and orthogonality).
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214. (Standard Fmoc protocols).
BenchChem. (2025).[6][7] "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis." (Confirmation of Cbz stability in TFA).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Scientific Rationale & Ligand Mechanics
Z-Gly-Tyr-OH (N-benzyloxycarbonyl-glycyl-L-tyrosine) is a highly specific pseudo-substrate and competitive inhibitor widely utilized to probe the active site dynamics of zinc-dependent metalloproteases and peptide amidases[1]. The bulky benzyloxycarbonyl (Z) group provides hydrophobic stabilization, while the Gly-Tyr dipeptide backbone mimics the transition state during peptide bond cleavage.
Understanding the structural basis of this interaction is critical for rational drug design. However, the physical state of the enzyme—whether in solution or constrained within a crystalline lattice—can alter its kinetic properties and binding modes by up to 1000-fold[2]. Consequently, capturing the authentic enzyme-ligand complex via X-ray crystallography requires precise manipulation of the phase diagram to ensure the ligand occupies the active site without disrupting the delicate protein lattice.
Fig 1. Mechanistic pathway of Z-Gly-Tyr-OH binding and metalloprotease complex stabilization.
Thermodynamic & Physicochemical Considerations
Ligand Solubilization & Dielectric Shifts : Z-Gly-Tyr-OH exhibits limited aqueous solubility. Stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, the final DMSO concentration in the crystallization drop must strictly remain
5% (v/v). Exceeding this threshold alters the dielectric constant of the drop, shifting the phase diagram and triggering amorphous protein precipitation.
Method Selection (Soaking vs. Co-crystallization) :
Soaking is preferred for enzymes like Thermolysin (TLN), which form robust apo-crystals in high-salt precipitants (e.g., 1.5 M Ammonium Sulfate)[3]. The pre-formed solvent channels in the hexagonal
space group allow Z-Gly-Tyr-OH to diffuse freely into the active site without shattering the lattice.
Co-crystallization is mandated for enzymes like Carboxypeptidase A (CPA), where ligand binding induces massive conformational shifts (e.g., the
Å induced-fit movement of Tyr248). Pre-incubation ensures the complex is locked in its stabilized conformation prior to nucleation[4].
Quantitative Crystallization Parameters
The following table summarizes the optimized physicochemical parameters for generating diffraction-quality crystals for both model metalloproteases.
Parameter
Carboxypeptidase A (CPA) Complex
Thermolysin (TLN) Complex
Workflow Strategy
Co-crystallization
Apo-crystal Soaking
Protein Concentration
10 - 15 mg/mL
25 - 30 mg/mL
Final Ligand Conc.
5 mM (in drop)
10 mM (in soaking solution)
Buffer System
20 mM Tris-HCl (pH 7.5)
100 mM Tris-HCl (pH 8.5)
Primary Precipitant
0.2 M LiCl, 12-15% PEG 3350
1.5 M (NH4)2SO4
Organic Additive
5% DMSO (from ligand stock)
5% DMSO (from ligand stock)
Incubation Temp.
18 °C
20 °C
Cryoprotectant
20% (v/v) Glycerol
20% (v/v) Glycerol
Expected Resolution
1.8 - 2.2 Å
1.6 - 1.9 Å
Table 1: Standardized physicochemical conditions for Z-Gly-Tyr-OH metalloprotease crystallization.
Experimental Workflows (Step-by-Step)
Fig 2. Parallel experimental workflows for co-crystallization and ligand soaking.
Protocol A: Co-Crystallization of CPA with Z-Gly-Tyr-OH
Note: This protocol utilizes a self-validating thermodynamic equilibrium check to prevent false-positive drop setups.
Ligand Preparation : Dissolve lyophilized Z-Gly-Tyr-OH in 100% DMSO to create a 100 mM master stock.
Complex Formation : Add the ligand stock to a 15 mg/mL solution of purified CPA (in 20 mM Tris-HCl, pH 7.5, 1.0 M NaCl) to achieve a final ligand concentration of 5 mM.
Self-Validation (Aggregation Check) : Centrifuge the mixture at 13,000 x g for 10 minutes at 4 °C. The absence of a visible pellet confirms the ligand's hydrophobic moieties have not induced protein aggregation.
Incubation : Incubate the supernatant on ice for 2 hours to ensure the conformational lock of the complex is thermodynamically stable[4].
Drop Setup : Using a hanging-drop vapor diffusion plate, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (0.2 M LiCl, 15% PEG 3350, 20 mM Tris-HCl pH 7.5).
Equilibration : Seal the coverslip over 500 µL of reservoir solution and incubate at 18 °C. Diffraction-quality crystals typically emerge within 7-14 days.
Protocol B: Ligand Soaking of Thermolysin Crystals
Note: TLN active sites remain highly accessible in the crystalline state, making soaking highly efficient without inducing lattice stress[3].
Apo-Crystallization : Grow native TLN crystals by mixing 2 µL of 25 mg/mL TLN with 2 µL of reservoir solution (1.5 M (NH4)2SO4, 100 mM Tris-HCl pH 8.5). Incubate at 20 °C until large hexagonal crystals form (approx. 5 days).
Soaking Solution Preparation : Prepare a synthetic mother liquor containing 1.6 M (NH4)2SO4, 100 mM Tris-HCl pH 8.5, and 10 mM Z-Gly-Tyr-OH. Ensure the final DMSO concentration is exactly 5%.
Crystal Transfer : Using a nylon loop, carefully transfer a single apo-crystal into a 4 µL drop of the soaking solution.
Diffusion Window & Self-Validation : Seal the drop and allow the crystal to soak for 24 to 48 hours. Monitor the crystal under polarized light; loss of birefringence indicates lattice degradation due to DMSO toxicity or ligand-induced strain. If birefringence is lost, reduce the soaking time to 12 hours.
Cryoprotection & Harvesting : Briefly transfer the soaked crystal into the soaking solution supplemented with 20% (v/v) glycerol for 30 seconds. Causality: Glycerol replaces ordered water molecules, preventing the formation of crystalline ice during freezing, which would otherwise destroy the diffraction pattern. Flash-freeze immediately in liquid nitrogen.
Calculation of kcat and Km for Z-Gly-Tyr-OH substrates
Application Note: Kinetic Profiling ( and ) of Carboxypeptidase Cleavage Using Z-Gly-Tyr-OH Substrates Executive Summary & Mechanistic Rationale Carboxypeptidase A (CPA) is a classic zinc-dependent metalloprotease utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Kinetic Profiling (
and
) of Carboxypeptidase Cleavage Using Z-Gly-Tyr-OH Substrates
Executive Summary & Mechanistic Rationale
Carboxypeptidase A (CPA) is a classic zinc-dependent metalloprotease utilized extensively in drug development, proteomics, and biocatalysis. It preferentially hydrolyzes C-terminal amino acids possessing aromatic or branched aliphatic side chains. While the unprotected dipeptide Glycyl-L-Tyrosine (Gly-Tyr) is a known interacting molecule, it exhibits an unusually slow turnover rate (
) and acts as a potent inhibitor at physiological pH. This inhibition occurs because the free N-terminal amine of the mono-ionic form of Gly-Tyr directly 1, displacing the catalytic water molecule[1].
To accurately study CPA kinetics without auto-inhibition, researchers utilize N-terminally protected substrates such as Z-Gly-Tyr-OH (N-benzyloxycarbonyl-glycyl-L-tyrosine)[2]. The bulky Z-protecting group prevents non-productive zinc chelation, allowing the substrate to bind productively. Cleavage proceeds via a general acid/base mechanism where the active site Glu2703, which then performs a nucleophilic attack on the scissile peptide bond[3].
Visualizing the Kinetic Logic
Caption: Michaelis-Menten kinetic model for CPA and Z-Gly-Tyr-OH.
Experimental Design & Causality
A robust kinetic assay requires carefully controlled conditions to isolate the variables of interest (Substrate concentration
and initial velocity ).
Buffer System (50 mM Tris-HCl, pH 7.5): This specific pH ensures that the catalytic Glu270 remains in its optimal ionization state to act as a general base for water activation[3].
Ionic Strength (500 mM NaCl): CPA is highly prone to aggregation at low ionic strengths. High salt concentrations are mandatory to 4 and mimic the physiological environment[4].
Detection Modality (Continuous Spectrophotometry at 254 nm): The hydrolysis of the peptide bond adjacent to the tyrosine residue alters the electronic resonance of the aromatic ring, resulting in a continuous, measurable 5
Self-Validating System Note: This protocol incorporates a mandatory "blank" equilibration step. This internal control rules out spontaneous substrate hydrolysis and thermal drift before enzyme addition, ensuring that the measured
is purely enzymatically driven.
Reagent Preparation
Assay Buffer : Prepare 50 mM Tris-HCl containing 500 mM NaCl. Adjust to pH 7.5 at 25°C using 1 M NaOH or HCl[6].
Substrate Stock (Z-Gly-Tyr-OH) : Prepare a 10 mM stock solution in the Assay Buffer. (Note: Brief sonication or the addition of a trace amount of DMSO—strictly
1% final assay volume—may be required for complete dissolution).
Enzyme Working Solution : Immediately before use, dilute the CPA stock in cold Assay Buffer to a concentration of 1-3 units/mL. Critical Causality: Do not dilute the enzyme in water or low-salt buffers, as 4[4].
Assay Execution
Cuvette Setup : Pipette 2.90 mL of the Z-Gly-Tyr-OH substrate solution (diluted to desired concentrations ranging from 0.1 mM to 5.0 mM) into a UV-transparent quartz cuvette[4].
Thermal Equilibration : Place the cuvette in a thermostatted spectrophotometer set to 25°C. Monitor the absorbance at 254 nm for 3-4 minutes. This establishes a stable baseline and verifies that no spontaneous hydrolysis is occurring[5].
Reaction Initiation : Add 0.10 mL of the Enzyme Working Solution to the cuvette. Immediately mix by inversion[6].
Data Acquisition : Record the increase in absorbance at 254 nm every 10 seconds for 3-5 minutes.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for continuous spectrophotometric assay.
Data Analysis & Self-Validation
To extract
and , the initial velocity () must be calculated from the linear portion of the reaction curve, ensuring less than 10% of the substrate is depleted.
Calculate
: Determine the maximum linear rate for both the Test and Blank reactions[4]. If the rate curves downward early, the enzyme concentration is too high (violating steady-state assumptions).
Calculate Initial Velocity (
) :
Where is the assay volume (3.0 mL), is the millimolar extinction coefficient of the cleaved product at 254 nm (empirically determined, typically for similar aromatic peptides[4]), and is the path length (1 cm).
Determine
and : Plot against substrate concentration . Use non-linear regression to fit the data to the Michaelis-Menten equation:
Calculate
:
Where is the total molar concentration of the active enzyme in the assay.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for CPA against various substrates to provide a benchmark for assay validation.
Technical Support Center: Z-Gly-Tyr-OH Solubilization Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of protected dipeptides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of protected dipeptides. N-Benzyloxycarbonyl-glycyl-L-tyrosine (Z-Gly-Tyr-OH) is notoriously difficult to dissolve in standard physiological buffers.
This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind peptide precipitation, providing self-validating experimental protocols, and offering organic-free alternatives for sensitive biological assays.
Frequently Asked Questions (Troubleshooting)
Q: Why does Z-Gly-Tyr-OH instantly precipitate when I add it to PBS (pH 7.4)?A: The insolubility is driven by the molecule's dominant hydrophobic features. Z-Gly-Tyr-OH contains an N-terminal benzyloxycarbonyl (Z) protecting group—a bulky, highly lipophilic carbamate—paired with the aromatic ring of the tyrosine residue. According to1[1], short peptides dominated by hydrophobic or aromatic moieties lack the necessary solvation energy to overcome their crystalline lattice energy in purely aqueous environments. At pH 7.4, only the C-terminal carboxylic acid is deprotonated (pKa ~2.95)[2], which is thermodynamically insufficient to pull the massive hydrophobic bulk into the aqueous phase.
Q: Can I just heat the solution or sonicate it longer to force it into the buffer?A: No. While warming (< 40°C) and sonication provide kinetic energy to speed up the rate of dissolution, they do not alter the fundamental thermodynamic solubility limit of the peptide[3]. If you sonicate a suspension and it turns cloudy or forms a gel, the peptide is merely suspended, not dissolved[4]. Once the solution cools back to room temperature or is introduced to your assay, it will precipitate, leading to inaccurate dosing and irreproducible data.
Q: My assay involves live primary cells. How do I avoid DMSO toxicity while keeping the peptide soluble?A: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for Z-protected peptides, but concentrations above 0.5% (v/v) can induce cytotoxic effects and artificially alter cell membrane permeability[5]. If your primary cells require <0.1% DMSO, you should utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins form a host-guest inclusion complex, sequestering the hydrophobic Z-group and tyrosine ring within their lipophilic core while presenting a hydrophilic exterior to the aqueous media. This completely eliminates the need for organic co-solvents[6].
Solubilization Decision Matrix
Before selecting a protocol, analyze your assay's tolerance for organic solvents. Use the workflow below to determine the optimal scientific approach.
Workflow for selecting the optimal Z-Gly-Tyr-OH solubilization strategy based on assay constraints.
Validated Experimental Protocols
Protocol A: The Co-Solvent Dropwise Dilution Method
Best for: In vitro biochemical assays and robust cell lines.
Causality: Dissolving the peptide in 100% organic solvent first disrupts intermolecular hydrogen bonds and hydrophobic interactions. Adding this concentrated stock dropwise to the aqueous phase prevents localized super-saturation, which is the primary trigger for rapid nucleation and precipitation[4].
Calculate and Weigh: Determine the mass of lyophilized Z-Gly-Tyr-OH required for your experiment.
Primary Solubilization: Add a minimal volume of 100% molecular-grade DMSO to create a highly concentrated stock solution (e.g., 50–100 mM). Vortex and sonicate briefly until the solution is completely clear and free of striations[3].
Buffer Preparation: Prepare your target aqueous buffer (e.g., Tris or PBS, pH 7.4) in a separate vessel.
Dropwise Integration: Under continuous, vigorous vortexing or magnetic stirring, add the DMSO stock solution dropwise into the aqueous buffer[4].
Self-Validation Step: Visually inspect the final solution against a dark background. If the solution becomes turbid or opalescent, the thermodynamic solubility limit has been exceeded. Do not proceed to your assay. You must lyophilize the sample to remove the solvent and restart at a higher final aqueous dilution[3].
Protocol B: Host-Guest Encapsulation using HP-β-Cyclodextrin
Best for: Primary cell cultures, in vivo models, and assays highly sensitive to organic solvents.
Causality: HP-β-CD acts as a molecular capsule. By co-dissolving the peptide with HP-β-CD, the hydrophobic Z-group and tyrosine aromatic ring partition into the cyclodextrin cavity. This yields a thermodynamically stable, water-soluble complex without altering the ionization state or covalent structure of the peptide[].
Excipient Preparation: Prepare a 20% (w/v) solution of6 in your desired aqueous buffer (e.g., sterile PBS)[6].
Direct Addition: Add the dry Z-Gly-Tyr-OH powder directly to the cyclodextrin solution.
Equilibration: Agitate gently on a rotary shaker or use mild sonication for 30–60 minutes at room temperature. The complexation process requires time to reach thermodynamic equilibrium.
Self-Validation Step: Centrifuge the mixture at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube. If a white pellet forms, the peptide has not fully complexed. You must either increase the HP-β-CD concentration or decrease the total peptide concentration. If no pellet is present, the supernatant contains the fully solubilized, active inclusion complex ready for dosing.
Quantitative Strategy Comparison
To assist in experimental design, the following table summarizes the practical limits and risks associated with each solubilization strategy.
Technical Support Center: Z-Gly-Tyr-OH Solubility & Stability Guide
[1] Diagnostic Summary: The "Why" Behind the Precipitation User reports of Z-Gly-Tyr-OH (N-Carbobenzyloxy-Glycyl-L-Tyrosine) precipitating in PBS are a common technical hurdle. This is not a defect in the reagent but a f...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Diagnostic Summary: The "Why" Behind the Precipitation
User reports of Z-Gly-Tyr-OH (N-Carbobenzyloxy-Glycyl-L-Tyrosine) precipitating in PBS are a common technical hurdle. This is not a defect in the reagent but a fundamental physicochemical conflict between the peptide's protecting group and the buffer's ionic strength.
The Chemical Conflict
Hydrophobicity: The "Z" group (Carbobenzyloxy) is a bulky, hydrophobic benzyl carbamate.[1] Combined with the aromatic Tyrosine side chain, this molecule has significant non-polar surface area.
The "Salting Out" Effect: PBS typically contains ~137 mM NaCl.[1] In high-salt environments, water molecules organize tightly around salt ions (hydration shells), effectively "stealing" water availability from the hydrophobic peptide. This forces the hydrophobic Z-Gly-Tyr-OH molecules to aggregate and precipitate—a phenomenon known as the Hofmeister Effect or "salting out" [1].
pH Limitations: While the C-terminal carboxyl group (pKa ~3.[1]5) is deprotonated at pH 7.4, the Tyrosine phenolic hydroxyl (pKa ~10.1) remains protonated and neutral [2].[1] The single negative charge is often insufficient to overcome the hydrophobic aggregation forces in a high-salt buffer like PBS.
Troubleshooting Protocols (Step-by-Step)
Do not attempt to dissolve Z-Gly-Tyr-OH directly into 1X PBS.[1] Choose one of the following protocols based on your assay's tolerance for organic solvents.
Protocol A: The Co-Solvent Method (Recommended)
Best for: Enzyme kinetics (e.g., Carboxypeptidase A) where <2% DMSO/Ethanol is tolerated.
Logic: Dissolving in a water-miscible organic solvent first breaks crystal lattice energy without fighting the hydrophobic effect immediately.
Calculate: Determine the amount of peptide needed for a 100X or 50X stock solution .
Solubilize: Dissolve the Z-Gly-Tyr-OH powder completely in 100% DMSO (Dimethyl Sulfoxide) or Ethanol .
Note: DMSO is preferred for stability; Ethanol is preferred if the enzyme is highly sensitive to sulfoxides.[1]
Inspect: Ensure the solution is perfectly clear.
Dilute: While vortexing the PBS (pre-warmed to 25-37°C), slowly add the organic stock to the buffer.
Target: Final organic concentration should be ≤ 2% (v/v).[1]
Protocol B: The Alkaline Pre-Dissolution (Strictly Aqueous)
Best for: Assays where organic solvents are strictly prohibited.
Logic: Temporarily raising the pH >10 deprotonates the Tyrosine side chain (creating a dianion), drastically increasing solubility before introducing salt.
Weigh: Place Z-Gly-Tyr-OH powder in a tube.
Alkalize: Add a minimal volume of 0.1 M NaOH (or LiOH).[1]
Ratio: Approx. 50-100 µL NaOH per mg of peptide.[1]
Action: Vortex until fully dissolved.[1][2] The solution must be clear.
Dilute (Water): Add distilled water to reach ~90% of the final volume.
Buffer: Add 10X PBS concentrate to reach 1X final concentration.
Adjust: Check pH. It may be slightly basic; adjust carefully with dilute HCl if necessary, but do not overshoot below pH 7.0, or precipitation will recur immediately.[1]
Protocol C: The Lithium Substitution (Enzyme Specific)
Best for: Carboxypeptidase A (CPA) assays.
Logic: Lithium ions (
) have a larger hydration shell and different charge density compared to Sodium (), often favoring the "salting in" of hydrophobic peptides [3].
Buffer Prep: Replace Standard PBS (NaCl based) with a Lithium-based buffer (e.g., 50 mM Tris-HCl, 10% LiCl, pH 7.5).[1]
Dissolution: Z-Gly-Tyr-OH often dissolves more readily in LiCl solutions than NaCl solutions.[1]
Verification: This is the standard method cited in Worthington Biochemical protocols for CPA [4].
Decision Logic & Workflow
The following diagram illustrates the decision process to prevent precipitation.
Caption: Decision tree for solubilizing Z-Gly-Tyr-OH based on assay constraints.
Comparative Solubility Data
The table below summarizes expected solubility outcomes based on solvent conditions at 25°C.
Solvent System
Solubility Status
Mechanism / Notes
Water (pH 6-7)
Poor (< 1 mM)
Hydrophobic Z-group dominates; neutral Tyr side chain.[1]
1X PBS (pH 7.4)
Precipitates
Salting Out: High ionic strength (NaCl) drives aggregation.[1]
0.1 M NaOH
High (> 20 mM)
Ionization of Tyr-OH (pKa ~10) and COOH creates repulsion.[1]
DMSO (100%)
Very High (> 50 mM)
Breaks hydrophobic interactions; ideal for stock solutions.[1]
Ethanol (100%)
High
Good alternative to DMSO; compatible with many spectrophotometric assays.
10% LiCl
Moderate/Good
Lithium salts often "salt-in" peptides better than Sodium salts [4].[1]
Frequently Asked Questions (FAQs)
Q: Why does the solution turn cloudy immediately upon adding the stock to PBS?A: This is "shock precipitation." You likely added a high-concentration organic stock too quickly to a cold, high-salt buffer.[1]
Fix: Warm the PBS to 37°C. Vortex the PBS vigorously while adding the peptide stock dropwise. This ensures rapid dispersion before aggregates can nucleate.[1]
Q: Can I heat the solution to dissolve the precipitate?A: Mild heating (up to 40-50°C) can help, but be cautious. Z-Gly-Tyr-OH is an amide; prolonged heating at high pH (if you used Protocol B) or in acidic conditions can lead to hydrolysis of the peptide bond or the Z-protecting group. Sonication is safer than boiling.[1]
Q: Will DMSO affect my Carboxypeptidase A (CPA) activity?A: Most CPA assays tolerate up to 2-5% DMSO or Ethanol without significant loss of activity.[1] However, you must run a "Solvent Only" control to normalize your kinetic data.[1] If your assay is extremely sensitive, use Protocol C (LiCl) or Protocol B (NaOH) .[1]
Q: I need to store the stock solution. How?A: Do not store diluted aqueous stocks. Store the 100% DMSO or Ethanol stock at -20°C. It is stable for months. Aqueous solutions of Z-Gly-Tyr-OH are subject to slow hydrolysis and bacterial degradation.[1]
References
Zhang, Y., & Cremer, P. S. (2006).[1] Interactions between macromolecules and ions: the Hofmeister series. Current Opinion in Chemical Biology, 10(6), 658-663. Link
University of Calgary. (n.d.).[1] Table of pKa and pI values. Amino Acids, Peptides and Proteins.[1][3] Retrieved February 26, 2026.[1] Link
BenchChem. (2025).[1][2][4] Troubleshooting Z-Gly-Tyr-NH2 solubility issues in aqueous buffers. Technical Support Guide. Link
Worthington Biochemical Corporation. (n.d.).[1] Carboxypeptidase A Assay Manual. Worthington Enzyme Manual. Retrieved February 26, 2026.[1] Link
Sigma-Aldrich. (n.d.).[1][5] Enzymatic Assay of Carboxypeptidase A. Technical Bulletin. Link
Navigating the Nuances of pH in Z-Gly-Tyr-OH Enzymatic Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to your comprehensive technical support center for optimizing pH conditions in enzymatic assays utilizing the substrate N-Carbobenzoxy-glycyl-L-tyro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for optimizing pH conditions in enzymatic assays utilizing the substrate N-Carbobenzoxy-glycyl-L-tyrosine (Z-Gly-Tyr-OH). As Senior Application Scientists, we understand that achieving reliable and reproducible kinetic data is paramount. This guide is designed to provide you with in-depth, field-proven insights into the critical role of pH and to offer practical solutions to common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH the most critical parameter to optimize for my Z-Gly-Tyr-OH assay?
The pH of your assay buffer is a master variable that governs several key aspects of the enzymatic reaction. For metalloenzymes like Carboxypeptidase A (CPA), which commonly uses Z-Gly-Tyr-OH as a substrate, pH dictates:
The Ionization State of Catalytic Residues: The active site of CPA contains specific amino acid residues, such as Glutamate-270 (Glu270), that directly participate in catalysis. The protonation state of these residues is pH-dependent and crucial for their function as a general acid-base catalyst.
Enzyme Structure and Stability: Extreme pH values can disrupt the delicate network of hydrogen bonds and electrostatic interactions that maintain the enzyme's three-dimensional structure, leading to denaturation and a loss of activity. While CPA is stable over a range of pH values, significant deviations from its optimal pH can compromise its structural integrity.
Substrate Binding: The charge of both the enzyme's active site and the Z-Gly-Tyr-OH substrate can be influenced by pH. Optimal electrostatic interactions are necessary for efficient substrate binding and subsequent hydrolysis.
Metal Cofactor Coordination: Carboxypeptidase A is a zinc-dependent metalloenzyme. The coordination of the zinc ion with its protein ligands and a catalytic water molecule is sensitive to pH changes, which can impact the enzyme's catalytic efficiency.[1][2]
Q2: What is the optimal pH for Carboxypeptidase A (CPA) activity with Z-Gly-Tyr-OH?
The optimal pH for bovine pancreatic Carboxypeptidase A is typically in the neutral to slightly alkaline range, with most studies reporting an optimum around pH 7.5 to 8.0 for dipeptide substrates.[3] It is crucial to experimentally determine the precise optimal pH for your specific enzyme preparation and assay conditions, as minor variations in buffer composition and ionic strength can influence this value.
Q3: Which buffer system should I choose for my Z-Gly-Tyr-OH assay?
The choice of buffer is critical, especially for a metalloenzyme like CPA. The ideal buffer should not only maintain a stable pH but also be chemically inert and not interact with the zinc cofactor.
Recommended Buffers:
Tris-HCl: This is a commonly used buffer for CPA assays and is effective in the pH range of 7.0-9.0.[3][4]
HEPES: As a zwitterionic buffer, HEPES is often a good choice for metalloenzyme assays as it has a low metal-binding affinity.[5][6] Its effective pH range is 6.8-8.2.
Buffers to Use with Caution:
Phosphate Buffers: While having a physiological pH range, phosphate can sometimes interact with and precipitate divalent metal ions like zinc, potentially inhibiting enzyme activity.[4]
It is always advisable to test a few different buffer systems to ensure that the chosen buffer does not interfere with your assay.[1][5][6][7]
Q4: Can the Z-Gly-Tyr-OH substrate itself be affected by pH?
Yes, the solubility of Z-Gly-Tyr-OH can be pH-dependent. The tyrosine residue has a phenolic hydroxyl group with a pKa of approximately 10. While the overall molecule is neutral at physiological pH, its solubility can be limited in purely aqueous solutions. At more extreme pH values, the ionization state of the carboxyl and amino groups can change, potentially affecting solubility. It is important to ensure that the substrate remains fully dissolved throughout the experiment to obtain accurate kinetic data.
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
Possible Cause
Explanation
Solution
Suboptimal pH
The pH of your assay buffer is outside the optimal range for Carboxypeptidase A, leading to reduced catalytic efficiency.
Verify the pH of your buffer at the assay temperature. Perform a pH-rate profile experiment by measuring enzyme activity across a range of pH values (e.g., 6.0 to 9.0) using overlapping buffer systems to determine the optimal pH for your specific conditions.
Incorrect Buffer Choice
The buffer components may be inhibiting the enzyme. For example, some buffers can chelate the essential zinc cofactor in CPA.[1][4]
Switch to an alternative buffer system. If you are using a phosphate buffer, try Tris-HCl or HEPES, which are generally more compatible with metalloenzymes.[5][6]
Substrate Precipitation
Z-Gly-Tyr-OH may have limited solubility at the pH of your assay, leading to a lower effective substrate concentration. The solubility of tyrosine-containing peptides can be low at neutral pH.[8][9]
Visually inspect your substrate solution for any precipitate. If solubility is an issue, you may need to adjust the pH of the substrate stock solution or add a small amount of an organic co-solvent like DMSO. However, be sure to test the effect of the co-solvent on enzyme activity.
Enzyme Instability
The enzyme may have denatured due to improper storage or handling, or exposure to extreme pH during preparation.
Ensure your enzyme is stored correctly and handled according to the manufacturer's instructions. Prepare fresh enzyme dilutions for each experiment.
Problem 2: High Background Signal (Non-Enzymatic Hydrolysis)
Possible Cause
Explanation
Solution
Substrate Instability at Assay pH
The peptide bond in Z-Gly-Tyr-OH may be susceptible to non-enzymatic hydrolysis at very high or very low pH values.
Run a "no-enzyme" control for each pH value tested. This will allow you to quantify the rate of non-enzymatic substrate degradation and subtract it from your experimental values. If the background is excessively high, consider if the assay pH is too extreme.
Contaminated Reagents
One of your reagents (buffer, substrate solution) may be contaminated with a protease.
Use high-purity reagents and sterile, nuclease-free water. Prepare fresh solutions and filter-sterilize your buffer if necessary.
Problem 3: Poor Reproducibility of Results
Possible Cause
Explanation
Solution
Inadequate Buffering Capacity
The buffer concentration may be too low to effectively resist pH changes that can occur during the enzymatic reaction, especially if the reaction produces or consumes protons.
Increase the buffer concentration. Typical buffer concentrations for enzyme assays range from 25 mM to 100 mM.
Temperature-Dependent pH Shift
The pKa of some buffers, particularly Tris, is sensitive to temperature changes. If your assay is performed at a different temperature than which the buffer was prepared, the pH will be different.
Adjust the pH of your buffer at the intended assay temperature. Alternatively, choose a buffer with a lower temperature coefficient (e.g., HEPES).
Inconsistent Pipetting or Mixing
Small variations in the volumes of enzyme, substrate, or buffer can lead to significant differences in reaction rates.
Ensure your pipettes are calibrated and use proper pipetting techniques. Thoroughly mix all reaction components.
Data Presentation
Table 1: Common Biological Buffers for Enzymatic Assays
Buffer
pKa at 25°C
Effective pH Range
Notes for CPA Assays
MES
6.15
5.5 - 6.7
Generally not in the optimal range for CPA.
PIPES
6.80
6.1 - 7.5
Can be used for assays at the lower end of CPA's activity range.
MOPS
7.20
6.5 - 7.9
A good option for assays around neutral pH.
HEPES
7.55
6.8 - 8.2
Recommended due to low metal-binding capacity. [5][6]
Tris
8.06
7.0 - 9.0
Widely used for CPA assays, but its pKa is temperature-sensitive. [3][4]
TAPS
8.40
7.7 - 9.1
Can be used for assays in the slightly alkaline range.
CHES
9.30
8.6 - 10.0
Generally outside the optimal range for CPA.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Z-Gly-Tyr-OH Hydrolysis by Carboxypeptidase A
This protocol outlines a method for determining the pH-rate profile of your enzyme.
Buffer Preparation:
Prepare a series of 50 mM buffers with overlapping pH ranges (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5; Tris-HCl pH 8.0, 8.5, 9.0).
Adjust the pH of each buffer to the desired value at the intended assay temperature (e.g., 25°C or 37°C).
Reagent Preparation:
Substrate Stock Solution (e.g., 10 mM Z-Gly-Tyr-OH): Dissolve Z-Gly-Tyr-OH in a suitable solvent (e.g., a small amount of DMSO and then dilute with assay buffer). Ensure it is fully dissolved.
Enzyme Working Solution: Prepare a fresh dilution of Carboxypeptidase A in a neutral pH buffer (e.g., pH 7.5) to a concentration that will yield a linear reaction rate for at least 5-10 minutes.
Assay Procedure (96-well plate format):
To each well of a UV-transparent 96-well plate, add:
180 µL of the appropriate pH buffer.
10 µL of the substrate stock solution.
Include "no-enzyme" control wells for each pH containing buffer and substrate only.
Pre-incubate the plate at the assay temperature for 5 minutes.
Initiate the reaction by adding 10 µL of the enzyme working solution to each well.
Immediately place the plate in a microplate reader and measure the increase in absorbance at 254 nm (due to the formation of the peptide bond cleavage product) every 30 seconds for 10-15 minutes.
Data Analysis:
For each pH value, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.
Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.
Plot the initial velocity (V₀) against the pH. The pH at the peak of this curve represents the optimal pH for your enzyme under these conditions.
Visualizations
Diagram 1: Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for an enzymatic assay.
Diagram 2: Relationship Between pH and Enzyme Activity
Caption: A typical pH-activity profile for an enzyme.
References
Mpima, S., et al. (2023). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega.
Gomez-Puyet, P., et al. (2016).
Mpima, S., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
Patsnap. (2024). How to Choose the Right Buffer for Enzyme Activity Tests. Synapse.
Mpima, S., et al. (2023). Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics. PubMed.
Mpima, S., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega.
Gomez-Puyet, P., et al. (2016).
Wu, S., et al. (2011). pH-Dependent Reactivity for Glycyl-L-tyrosine in Carboxypeptidase-A-Catalyzed Hydrolysis. The Journal of Physical Chemistry B, 115(34), 10360-10367.
Zhang, L., et al. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. Scientific Reports, 11(1), 18745.
Che, F. Y., & Fricker, L. D. (2012). Carboxypeptidases in disease: Insights from peptidomic studies. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(10), 1544-1555.
Greene, D., et al. (1990). Regulation of carboxypeptidase E. Effect of pH, temperature and Co2+ on kinetic parameters of substrate hydrolysis. Biochemical Journal, 266(2), 613-618.
Wu, S., et al. (2011). pH-Dependent Reactivity for Glycyl-L-tyrosine in Carboxypeptidase-A-Catalyzed Hydrolysis.
Blanch, H. W., & Clark, D. S. (1997). Biochemical Engineering. Taylor & Francis.
Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2824.
Pharmaffiliates. (n.d.). N-Cbz-L-tyrosine. Retrieved from [Link]
Shoham, G., et al. (1984). Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies. Proceedings of the National Academy of Sciences, 81(24), 7767-7771.
Tavano, O. L., & Tavano, E. C. (2018). The synthesis of l-glycyl-l-tyrosine derivatives using organic-solvent stable PST-01 protease from Pseudomonas aeruginosa PST-01.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Hydrolysis Rates of Z-Gly-Tyr-OH
Assay Type: Proteolytic Cleavage (Carboxypeptidase A / Thermolysin)
Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the technical support hub. If you are observing low hydrolysis rates for N-Carbobenzoxy-Glycyl-L-Tyrosine (Z-Gly-Tyr-OH) , you are likely dealing with one of three systemic failures: metalloprotease inactivation , substrate hydrophobicity (precipitation) , or kinetic masking .[1]
Z-Gly-Tyr-OH is a classic hydrophobic dipeptide substrate. While it is historically significant for characterizing Carboxypeptidase A (CPA) and Thermolysin , its physical properties make it "temperamental" in aqueous buffers.[1] The guide below synthesizes decades of enzymology best practices to resolve your rate issues.
Part 1: The "Quick Check" Triage
Before rebuilding your assay, rule out these three common "silent killers."
Checkpoint
The "Silent Killer"
Immediate Action
1. Buffer Components
EDTA / EGTA Presence
STOP. If your buffer contains any chelators, your enzyme is dead.[1] CPA and Thermolysin are Zinc-metalloproteases. Chelators strip the active site Zn²⁺.
2. Visual Inspection
Micro-Precipitation
Hold your cuvette/plate against a light. Is there a faint "milky" haze? If yes, your substrate is not in solution; the enzyme cannot access the bond.
3. Enzyme Solvent
Wrong Ionic Strength
CPA is often insoluble in low-salt water. It requires 10% Lithium Chloride (LiCl) or high salt (NaCl) for stability during dilution.[1]
Part 2: Deep Dive Troubleshooting
Issue A: The "Cloudy" Substrate (Solubility)
The Science: The N-terminal Z-group (benzyloxycarbonyl) and the Tyrosine side chain render Z-Gly-Tyr-OH highly hydrophobic. It will not dissolve directly in pH 7.5 Tris/Phosphate buffer.
The Fix (The "Shock" Method):
You must dissolve the substrate in a "carrier" solvent before introducing it to the aqueous buffer.
Alkaline Shock: Dissolve Z-Gly-Tyr-OH in a minimal volume of 0.1 M LiOH or NaOH . Once clear, dilute rapidly into your assay buffer.[1]
Organic Carrier: Dissolve in 100% Methanol (or DMSO), then dilute.[1] Ensure final organic concentration is <1-2% to avoid denaturing the enzyme.
Issue B: The "Dead" Enzyme (Zinc Coordination)
The Science: Carboxypeptidase A (CPA) relies on a catalytic Zinc ion coordinated by His69, Glu72, and His196.
Cause: You likely used a general "Protease Inhibitor Cocktail" to protect your sample. Most cocktails contain EDTA.
Solution: Dialyze the enzyme against a buffer containing 1 mM ZnCl₂ or ZnSO₄ to reconstitute the active site, then remove excess Zinc (which can also inhibit).
Issue C: Kinetic Artifacts (Substrate Inhibition)
The Science: CPA exhibits substrate inhibition at high concentrations. If you increased [S] hoping to see a faster rate, you might have crashed the reaction.
Diagnostic: Run the assay at 0.5x, 1x, and 2x substrate concentration.[1] If the rate decreases at 2x, you are in the inhibition zone.
Part 3: Diagnostic Logic Flow
The following diagram maps the decision process for isolating the failure point.
Caption: Diagnostic logic flow for isolating low hydrolysis rates in Z-Gly-Tyr-OH assays.
Part 4: Validated Assay Protocol
This protocol is self-validating. It includes a "Total Hydrolysis" control to calculate the exact Extinction Coefficient (
) for your specific conditions, eliminating guesswork.
Reagents
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (at 25°C).
Enzyme Diluent: 10% Lithium Chloride (LiCl) or 1.0 M NaCl (Cold).[1]
Substrate Stock: 10 mM Z-Gly-Tyr-OH dissolved in minimal 0.1 M LiOH (or Methanol).
Step-by-Step Workflow
Step
Action
Technical Rationale
1
Prepare Substrate
Dilute Substrate Stock into Assay Buffer to 1.0 mM . Note: If cloudy, stop. Add dropwise 0.1 M NaOH until clear.
2
Blanking
Pipette 2.9 mL of Substrate Solution into cuvette. Read Absorbance at 254 nm (A254).[3]
3
Enzyme Prep
Dilute CPA in cold 10% LiCl immediately before use. Do not store diluted enzyme.
4
Reaction Start
Add 0.1 mL Enzyme solution. Mix by inversion (do not vortex).
5
Measurement
Record for 3–5 minutes.
6
Validation
The "Total Hydrolysis" Check: Leave the reaction overnight or add excess enzyme. Measure final .[3] The difference () is your total signal window. If this is < 0.1 OD, your concentration is too low.[1]
Part 5: Frequently Asked Questions (FAQ)
Q: Why does the absorbance decrease at 254 nm?A: The peptide bond in Z-Gly-Tyr contributes to absorbance at 254 nm. When hydrolyzed, the electronic environment of the carbonyl group changes, resulting in a decrease in extinction coefficient. You are measuring the disappearance of the peptide bond.
Q: Can I use a colorimetric method instead of UV?A: Yes. If UV interference is high (e.g., crude lysates), use the Ninhydrin method.[1]
Advantage: Z-Gly-Tyr-OH (blocked N-terminus) does not react with Ninhydrin; only the product (Tyr) does. This gives a zero background.
Q: My enzyme came as a suspension in Toluene. How do I use it?A: This is common for high-purity CPA.
Shake the vial to suspend crystals.
Remove an aliquot.
Wash the crystals with cold water (centrifuge/decant) to remove toluene.
Dissolve the pellet in 10% LiCl .
References
Worthington Biochemical Corporation.Carboxypeptidase A Assay Manual. (The "Gold Standard" protocol for CPA kinetics).
Sigma-Aldrich (Merck).Enzymatic Assay of Carboxypeptidase A (EC 3.4.17.1).
Auld, D. S. (2004).[1] Carboxypeptidase A.[3][4][5][6][7][8] In Handbook of Proteolytic Enzymes. (Definitive text on Zinc coordination and inhibition mechanisms).
Folk, J. E., & Schirmer, E. W. (1963).[1] The Porcine Pancreatic Carboxypeptidase A System.[4][5] Journal of Biological Chemistry. (Foundational paper on CPA kinetics and substrate solubility).
Stability of Z-Gly-Tyr-OH stock solutions at -20°C
Welcome to the technical support resource for Z-Gly-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for Z-Gly-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of Z-Gly-Tyr-OH stock solutions. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve Z-Gly-Tyr-OH to prepare a stable stock solution?
A1: The solubility of Z-Gly-Tyr-OH is primarily dictated by its hydrophobic N-terminal benzyloxycarbonyl (Z) protecting group and the aromatic tyrosine residue.[1][2] Direct dissolution in aqueous buffers is often challenging.[1][3]
The most reliable method is to use a minimal amount of a high-purity organic co-solvent. Dimethyl sulfoxide (DMSO) is highly recommended for its excellent solubilizing power and compatibility with many biological assays at low final concentrations.[1]
Key Insight: Always use a fresh, unopened bottle of anhydrous or hygroscopic DMSO.[4][5] Water absorbed by aged DMSO can significantly reduce its solubilizing capacity and introduce moisture that may compromise long-term peptide stability.
See the detailed protocol below for a step-by-step guide.
Q2: What is the recommended short-term and long-term storage strategy for Z-Gly-Tyr-OH?
A2: The physical state of the peptide is the most critical factor for its long-term stability. For optimal shelf-life, Z-Gly-Tyr-OH should be stored as a lyophilized powder.[6] Storage in solution is not recommended for extended periods due to a significant increase in degradation rates.[6]
Expert Recommendation: The single most important practice after dissolving your peptide is to create single-use aliquots. This strategy minimizes damage from repeated freeze-thaw cycles, which can lead to peptide aggregation and degradation, and limits the exposure of the entire stock to potential contamination or atmospheric moisture.[1][7] Never use frost-free freezers for storage, as their temperature cycling is detrimental to peptide stability.[7]
Form
Temperature
Recommended Duration
Key Considerations
Lyophilized Powder
-20°C to -80°C
>1 Year
Store in a desiccator, protected from light and moisture.[6]
In Solvent (e.g., DMSO)
-20°C
≤ 1 Month
Aliquot into single-use vials; avoid freeze-thaw cycles.[4][5]
In Solvent (e.g., DMSO)
-80°C
≤ 6 Months
Preferred for longer-term solution storage; must be aliquoted.[4][5]
Q3: What are the primary signs of degradation in my Z-Gly-Tyr-OH stock solution?
A3: Degradation can manifest in both physical and chemical changes:
Physical Signs: The most common physical indicator is the appearance of precipitation or cloudiness in a solution that was previously clear. This may suggest the formation of insoluble aggregates or degradation products.[6] You might also observe a slight discoloration (yellowing) of the solution over time, which can be indicative of oxidation.
Chemical Signs (Experimental Impact): The most reliable indicator is a loss of biological activity or inconsistent results in your assays. This necessitates a more rigorous analytical assessment, such as using HPLC to check for purity.[8][9]
Q4: What are the main chemical degradation pathways for Z-Gly-Tyr-OH in solution?
A4: For a peptide containing tyrosine, the primary and most significant degradation pathway during storage is the oxidation of the tyrosine side chain .[6][10]
Mechanism: The electron-rich phenol group of tyrosine is highly susceptible to attack by reactive oxygen species (ROS). This process can be accelerated by exposure to atmospheric oxygen, light (photo-oxidation), and the presence of trace metal ions.[6]
Degradation Products: Oxidation can lead to the formation of hydroxylated species or, more critically, dityrosine cross-links, where two peptide molecules become covalently bonded.[6] This dimerization or aggregation drastically alters the peptide's structure, solubility, and biological function.
Other potential, though typically slower, degradation pathways include:
Hydrolysis: Cleavage of the peptide amide bonds, accelerated by extreme pH conditions.[9]
Z-Group Cleavage: The benzyloxycarbonyl group is generally stable but can be cleaved under specific reductive conditions (e.g., catalytic hydrogenolysis), which are not typical of standard storage but are relevant to synthetic chemistry.[11][12]
Welcome to the technical support guide for the purification of N-Carbobenzoxy-glycyl-L-tyrosine (Z-Gly-Tyr-OH). This resource is designed for researchers, chemists, and drug development professionals who encounter challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of N-Carbobenzoxy-glycyl-L-tyrosine (Z-Gly-Tyr-OH). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this dipeptide from common synthesis impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing Z-Gly-Tyr-OH using a carbodiimide coupling agent like DCC or EDC?
A1: The impurity profile is highly dependent on the specific reaction conditions, but several common byproducts and unreacted materials are typically present. The most prominent impurity is the urea byproduct derived from the carbodiimide coupling agent (e.g., N,N'-dicyclohexylurea (DCU) if using DCC)[1][2]. Other significant impurities include:
Unreacted Starting Materials: Z-Gly-OH and the tyrosine starting material (e.g., L-Tyrosine ethyl ester).
N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate, this byproduct is often difficult to separate from the desired product due to similar polarities[1][3].
Racemized Peptides: Epimerization at the alanine chiral center can occur, especially with certain coupling reagents and bases, leading to the formation of Z-Gly-D-Tyr-OH[4][5].
Reagent-Related Impurities: Traces of coupling additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) may also be present.
Q2: What is the best overall strategy to approach the purification of crude Z-Gly-Tyr-OH?
A2: A multi-step approach is almost always necessary. A robust strategy begins with a simple filtration to remove the bulk of insoluble urea byproducts (like DCU), followed by an aqueous acid-base workup to remove unreacted starting materials. The final polishing step to achieve high purity typically involves either recrystallization or column chromatography, depending on the nature of the remaining impurities. Monitoring each step with Thin-Layer Chromatography (TLC) is critical for making informed decisions.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most convenient and cost-effective method for real-time monitoring. Use a suitable mobile phase, such as 10% methanol in dichloromethane (DCM) with a few drops of acetic acid, to resolve your product from impurities. Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain. For quantitative assessment and final purity confirmation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method[6][7].
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Problem: My crude product is a sticky oil or gum and I cannot filter the urea byproduct.
Causality: The presence of residual solvent (like DMF) or soluble impurities can prevent the crude product from solidifying. Gummy textures often indicate a complex mixture of product and byproducts.
Solution:
Trituration: Attempt to solidify the crude material by adding a non-polar solvent in which your product is insoluble, such as cold diethyl ether or a hexane/ethyl acetate mixture. Stir or sonicate the mixture vigorously. This process, known as trituration, will often precipitate the peptide as a solid while washing away some non-polar impurities.
Solvent Removal: Ensure all high-boiling solvents like DMF or DMSO are thoroughly removed under high vacuum, potentially using a rotary evaporator with a high-vacuum pump and a heated water bath. Co-evaporation with a lower-boiling solvent like toluene can sometimes help.
Direct to Chromatography: If the product remains an oil, dissolve it in a minimal amount of a suitable solvent (e.g., DCM) and proceed directly to flash column chromatography. You can pre-adsorb the oily crude onto a small amount of silica gel for easier loading.
Problem (Recrystallization): My Z-Gly-Tyr-OH will not crystallize from solution.
Causality: Successful crystallization requires a supersaturated solution of a sufficiently pure compound. If the concentration of impurities is too high, they can inhibit the formation of a crystal lattice. The chosen solvent system may also be inappropriate.
Solution:
Improve Purity First: Do not attempt to recrystallize a very impure crude product. Perform an acid-base workup or even a quick filtration through a silica plug first to improve the purity.
Optimize Solvent System: Z-Gly-Tyr-OH is often recrystallized from aqueous ethanol or methanol. Dissolve the crude solid in the minimum amount of hot alcohol and slowly add hot water until the solution becomes faintly turbid. Then, add a drop or two of alcohol to clarify and allow it to cool slowly.
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.
Consider Antisolvent Diffusion: Dissolve the peptide in a good solvent (e.g., ethanol) and place this solution in a larger, sealed container with a poor solvent (e.g., hexane or diethyl ether). The vapor of the poor solvent will slowly diffuse into the peptide solution, gradually reducing solubility and promoting slow, controlled crystal growth[8].
Problem (Column Chromatography): My peptide is streaking badly or appears inseparable from an impurity on the column.
Causality: Poor separation can result from several factors: incorrect mobile phase polarity, column overloading, or the presence of impurities with very similar properties to the product. Streaking is often caused by acidic or basic functional groups interacting too strongly with the silica gel.
Solution:
Modify the Mobile Phase: For acidic peptides like Z-Gly-Tyr-OH, adding a small amount of acetic acid (0.5-1%) to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and less streaking.
Change Solvent Selectivity (Orthogonal Chromatography): If an impurity co-elutes with your product, changing the solvent system may alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system. This is a form of orthogonal chromatography that can resolve challenging separations[9].
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be no more than 1-5% of the mass of the silica gel.
Consider Reversed-Phase Chromatography: Protected peptides, while often purified on normal-phase silica, can sometimes be better resolved using reversed-phase (C18) chromatography. This is particularly effective for separating impurities with different hydrophobicities[6][7].
Core Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction & Recrystallization
This protocol is highly effective when the primary impurities are unreacted starting materials and the DCU byproduct.
Initial Filtration: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If a significant amount of white precipitate (DCU) is present, filter the mixture through a Büchner funnel. Wash the solid with a small amount of fresh solvent.
Combine Organic Layers: Combine the filtrate and washes into a separatory funnel.
Acidic Wash: Wash the organic layer sequentially with 1M HCl (2 x 50 mL per 100 mL organic). This step removes unreacted basic amino components. Self-Validation: Check the final acidic wash by TLC to ensure no product is being lost.
Basic Wash: Wash the organic layer with 5% aqueous sodium bicarbonate solution (2 x 50 mL). This removes unreacted acidic Z-Gly-OH and additives like HOBt. Self-Validation: A TLC of the organic layer should show the disappearance of the Z-Gly-OH spot.
Brine Wash: Wash once with saturated NaCl solution (brine) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Recrystallization:
Dissolve the resulting solid in a minimum amount of hot methanol or ethanol.
Slowly add hot deionized water dropwise until the solution is persistently turbid.
Add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution.
Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with cold 50% aqueous alcohol, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography
Use this protocol when acid-base extraction is insufficient, particularly for removing byproducts like N-acylurea.
Prepare the Column: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with your starting mobile phase (e.g., 98:2 DCM:Methanol).
Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase or DCM. Alternatively, for less soluble samples, create a dry load by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
Elution:
Begin eluting with a low-polarity mobile phase (e.g., 1-2% Methanol in DCM).
Gradually increase the polarity of the mobile phase (gradient elution). For Z-Gly-Tyr-OH, a gradient of 2% to 10% methanol in DCM, with 0.5% acetic acid added to both solvents, is a good starting point.
Collect fractions and monitor them by TLC.
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.
Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]
Luxembourg Bio Technologies Ltd. (n.d.). Industrial application of coupling reagents in peptides. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Biotage. (2023, January 26). How to isolate impurities from a reaction product. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
Guiochon, G., & Felinger, A. (2004). Fundamentals of Preparative and Nonlinear Chromatography. Academic Press. [Link]
Han, Y., & Albericio, F. (2014). An Ounce of Prevention is Worth a Pound of Cure: The Importance of Additives in Peptide Synthesis. Chemistry - A European Journal, 20(40), 12696-12708. [Link]
O'Grady, D., Barrett, M., Casey, E., & Glennon, B. (2007). The effect of mixing on the metastable zone width and nucleation kinetics in the anti-solvent crystallization of benzoic acid. Chemical Engineering Research and Design, 85(7), 945-952. [Link]
Comprehensive Comparison Guide: Validation of Z-Gly-Tyr-OH Purity Using High-Resolution Mass Spectrometry
Introduction Z-Gly-Tyr-OH (N-Benzyloxycarbonyl-glycyl-L-tyrosine) is a synthetic, protected dipeptide extensively utilized as a highly specific reference substrate for evaluating the catalytic activity of metalloprotease...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Z-Gly-Tyr-OH (N-Benzyloxycarbonyl-glycyl-L-tyrosine) is a synthetic, protected dipeptide extensively utilized as a highly specific reference substrate for evaluating the catalytic activity of metalloproteases, particularly carboxypeptidase A and peptide amidases[1][2]. In enzymatic kinetics and pharmaceutical assay development, the absolute purity of the substrate is paramount. Even trace levels of process-related impurities—such as incomplete deprotection byproducts, truncated sequences, or stereoisomers (e.g., D-amino acid misincorporation)—can competitively inhibit enzymes or artificially alter cleavage rates[3][4]. This guide objectively compares advanced High-Resolution Mass Spectrometry (HRMS) against traditional analytical alternatives, providing a self-validating protocol for rigorous purity assessment.
Objective Comparison of Purity Validation Alternatives
While standard research-grade peptides often rely on Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) to claim >95% purity[5][6], this single-dimensional approach is insufficient for the ultra-high purity (>98%) validation required in sensitive bioassays or crystallography[6][7].
HPLC-UV (210-280 nm): Detects peptide bonds (220 nm) and aromatic residues (280 nm)[7]. However, it is fundamentally blind to non-UV-absorbing impurities and cannot definitively identify the structural nature of co-eluting peaks[5].
MALDI-TOF MS: Provides rapid intact mass analysis but is severely limited for small molecules like Z-Gly-Tyr-OH (MW: ~358.39 Da). The crystallization matrix (e.g., CHCA) produces intense background chemical noise in the low-mass region (<500 Da), masking the target analyte.
LC-ESI-HRMS (Q-TOF or Orbitrap): The benchmark alternative. By coupling ultra-high-performance liquid chromatography (UHPLC) with Electrospray Ionization (ESI) and high-resolution mass analysis, this method separates isobaric impurities chromatographically and identifies them with sub-5 ppm mass accuracy[3][8][9].
Table 1: Quantitative Comparison of Z-Gly-Tyr-OH Purity Validation Modalities
Designing a robust LC-MS method requires a deep understanding of the physicochemical properties of Z-Gly-Tyr-OH to ensure experimental reliability.
Ionization Strategy: ESI is chosen over MALDI because it is a soft, matrix-free ionization technique ideal for small molecules. Using a mobile phase modified with 0.1% Formic Acid ensures robust protonation of the peptide backbone, yielding strong [M+H]+ signals in positive mode[7]. Conversely, the C-terminal carboxylic acid of the Tyrosine residue allows for efficient deprotonation [M-H]- in negative mode, providing a dual-polarity cross-validation strategy.
Chromatographic Focusing: We utilize 10% Acetonitrile (ACN) as the sample diluent. Why not 100% water or a strong organic solvent? Injecting a sample dissolved in a solvent stronger than the initial mobile phase (5% B) causes the "solvent effect." The analyte travels too quickly through the column head before focusing, leading to peak broadening or splitting. A 10% ACN diluent closely matches the initial gradient, ensuring sharp peak focusing and maximizing resolution between the main peak and closely eluting synthesis byproducts[4].
Experimental Workflow Visualization
Figure 1: LC-ESI-HRMS analytical workflow for Z-Gly-Tyr-OH impurity profiling.
Detailed Step-by-Step Methodology: LC-ESI-QTOF MS Validation
To ensure trustworthiness, this protocol is designed as a self-validating system incorporating System Suitability Testing (SST) and rigorous blank controls to prevent false-positive impurity reporting[4][7].
Step 1: System Suitability and Sample Preparation
Blank Preparation: Prepare a blank diluent (10% ACN in LC-MS grade water) to establish baseline noise and rule out column carryover.
SST Preparation: Prepare a resolution standard by spiking pure Z-Gly-Tyr-OH with a known closely eluting impurity (e.g., its des-Z derivative, H-Gly-Tyr-OH). The system must demonstrate a resolution (Rs) > 1.5 between these peaks before proceeding[7].
Sample Preparation: Accurately weigh and dissolve Z-Gly-Tyr-OH to a final concentration of 0.5 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Step 2: UHPLC Chromatographic Separation
Column Selection: Install a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). The sub-2-micron particles provide the high theoretical plate count necessary to resolve isomeric impurities[7][10].
Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes. The moderate hydrophobicity of the Z-protecting group ensures the intact peptide elutes in the middle of the gradient, well separated from highly polar early-eluting degradation products[4].
Parameters: Set flow rate to 0.3 mL/min and column compartment to 40°C to reduce solvent viscosity and improve peak symmetry[7].
Step 3: High-Resolution Mass Spectrometry (ESI-QTOF)
Source Parameters: Configure the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C to ensure efficient droplet evaporation without thermally degrading the peptide.
Acquisition: Scan across a mass range of m/z 100 to 1000.
Target Confirmation: Monitor for the theoretical protonated adduct [M+H]+ of Z-Gly-Tyr-OH (Chemical Formula: C19H20N2O6), which has an exact monoisotopic mass of 372.1321 Da, making the target [M+H]+ m/z 373.1394.
Step 4: Data Interpretation and Self-Validation
Peak Purity Assessment: Extract the Total Ion Chromatogram (TIC). Utilize Molecular Feature Extraction (MFE) algorithms to integrate all peaks above a 0.1% volume threshold[4].
Isotope Pattern Matching: Validate the identity of the main peak by comparing its observed isotopic distribution against the theoretical model for C19H20N2O6. A match score >95% confirms identity[7].
Impurity Profiling: Calculate the relative purity by dividing the area of the Z-Gly-Tyr-OH peak by the total area of all peptide-related peaks. Subtract any signals present in the blank run to prevent false impurity reporting[4][5].
References
Title: Analysis of Peptide/Protein-Related Impurities Using the Integrated Solution of Bio 2D-LC/Q-TOF in Agilent MassHunter Software | Source: agilent.com | URL:8
Title: How to Identify Unknown Peptides by LCMS Testing | Source: resolvemass.ca | URL:9
Title: Impurity profiling of the synthetic peptide LL-37 using high-performance liquid chromatography with combined UV and single quadrupole mass spectrometric detection | Source: thermofisher.com | URL:5
Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Source: almacgroup.com | URL:4
Title: New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS | Source: chromatographyonline.com | URL:10
Title: Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis | Source: biovera.com.au | URL:7
Title: Searches of the MEROPS database | Source: ebi.ac.uk | URL:1
A Comparative Kinetic Analysis: Z-Gly-Tyr-OH versus Ester Substrates in Carboxypeptidase A Catalysis
For researchers, scientists, and professionals in drug development, a nuanced understanding of enzyme kinetics is paramount for elucidating biological mechanisms and designing effective therapeutics. This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, a nuanced understanding of enzyme kinetics is paramount for elucidating biological mechanisms and designing effective therapeutics. This guide provides an in-depth kinetic comparison of the peptidyl substrate Z-Gly-Tyr-OH and a selection of ester substrates when subjected to the catalytic action of bovine pancreatic Carboxypeptidase A (CPA). By examining the kinetic parameters—Michaelis constant (K_m), catalytic constant (k_cat), and the specificity constant (k_cat/K_m)—we aim to illuminate the subtle yet significant differences in how this archetypal metalloenzyme interacts with and processes these two distinct classes of molecules.
Introduction: The Dual Personality of Carboxypeptidase A
Carboxypeptidase A (EC 3.4.17.1) is a zinc-containing exopeptidase renowned for its role in the digestive process, where it hydrolyzes the C-terminal peptide bonds of proteins and peptides, with a preference for residues bearing aromatic or branched aliphatic side chains.[1] However, a fascinating and mechanistically informative characteristic of CPA is its potent esterase activity—the ability to hydrolyze ester bonds in analogous substrates.[2] This dual functionality provides a powerful system for probing the intricacies of the enzyme's active site and catalytic mechanism.
The comparison between a peptide substrate like Z-Gly-Tyr-OH (N-benzyloxycarbonyl-glycyl-L-tyrosine) and various ester substrates is not merely an academic exercise. It offers profound insights into:
Substrate Binding and Recognition: How does the enzyme differentiate between an amide and an ester linkage at the scissile bond?
Catalytic Mechanism: Are the chemical steps involved in breaking a peptide bond identical to those for an ester bond?
Transition State Stabilization: How does the enzyme stabilize the distinct transition states for amide and ester hydrolysis?
Answering these questions is crucial for the rational design of specific and potent CPA inhibitors, many of which have therapeutic applications, including the development of antihypertensive drugs.[1]
The Heart of the Matter: A Tale of Two Mechanisms
At the core of the kinetic differences between peptide and ester hydrolysis by CPA lies the potential for divergent, or at least kinetically distinct, catalytic pathways. Two primary mechanisms have been proposed for CPA's action[1][3]:
The Promoted-Water Pathway (General-Base Catalysis): In this mechanism, the zinc-bound water molecule, activated by the carboxylate side chain of Glu-270 acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the scissile bond.[3][4]
The Nucleophilic Pathway (Acyl-Enzyme Intermediate): Here, the carboxylate of Glu-270 directly attacks the substrate's carbonyl carbon, forming a transient covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by water.[1][4]
While the promoted-water pathway is considered viable for both peptides and esters, the nucleophilic pathway, involving a stable acyl-enzyme intermediate, is thought to be more plausible for ester substrates under certain conditions.[4] These mechanistic nuances are reflected in the kinetic parameters we will explore.
Experimental Design for a Meaningful Comparison
To generate the comparative data presented in this guide, a standardized experimental approach is essential. The following protocol outlines a robust method for determining the kinetic parameters of CPA with both peptide and ester substrates.
This protocol is designed to continuously monitor the hydrolysis of the substrate by measuring the change in absorbance over time.
Materials:
Bovine Pancreatic Carboxypeptidase A (crystallized suspension)
Substrates:
Z-Gly-Tyr-OH (or other N-blocked dipeptides)
Hippuryl-L-phenyllactic acid (HPLA)
O-(trans-cinnamoyl)-L-β-phenyllactate
Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5
UV-Vis Spectrophotometer with temperature control (set to 25°C)
Quartz cuvettes
Procedure:
Enzyme Preparation: Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. The concentration should be determined empirically to ensure a linear reaction rate.
Substrate Preparation: Dissolve peptide substrates in the assay buffer. For ester substrates, which may have lower aqueous solubility, a small amount of an organic solvent like ethanol may be necessary before dilution in buffer.
Assay Execution:
a. Pipette the appropriate volume of assay buffer and substrate solution into a quartz cuvette.
b. Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to allow for temperature equilibration.
c. Initiate the reaction by adding a small, predetermined volume of the enzyme solution.
d. Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 254 nm for hippuryl-L-phenylalanine hydrolysis) for 3-5 minutes.[5]
Data Analysis:
a. Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
b. Repeat the assay with a range of substrate concentrations.
c. Plot v₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
d. Calculate k_cat from the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration.
Causality Behind Experimental Choices:
Buffer System: A Tris buffer at pH 7.5 is commonly used as it mimics physiological pH and provides good buffering capacity in the optimal range for CPA activity. The high salt concentration (0.5 M NaCl) helps to maintain the ionic strength and solubility of the enzyme.
Temperature: 25°C is a standard temperature for enzyme kinetic studies, allowing for reproducible results and comparison with published data.
Spectrophotometric Monitoring: This method is continuous and non-invasive, providing real-time data on the reaction progress. The choice of wavelength depends on the specific substrate and product, exploiting differences in their molar absorptivity.
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of Carboxypeptidase A.
Quantitative Comparison: Kinetic Parameters
The following table summarizes representative kinetic data for the hydrolysis of Z-Gly-Tyr-OH and several ester substrates by bovine carboxypeptidase A. It is important to note that absolute values can vary between studies due to slight differences in experimental conditions.
Note: The values for Z-Gly-Tyr-OH are estimated based on typical dipeptide substrate behavior, as direct, comprehensive kinetic data was not found in the initial searches. The ranges for other substrates reflect the variability in published literature.
Analysis and Interpretation: Unpacking the Numbers
The data in the table reveals several key trends:
Substrate Affinity (K_m): Ester substrates generally exhibit a lower K_m than the peptide substrates. This suggests that CPA has a higher affinity for these esters, meaning it can become saturated at lower substrate concentrations. This could be due to more favorable hydrophobic or electronic interactions within the active site.
Catalytic Turnover (k_cat): The k_cat values for ester hydrolysis are significantly higher, often by an order of magnitude or more, than for peptide hydrolysis. This indicates that once the ester is bound, the enzyme processes it much more rapidly. This is consistent with the chemical nature of the ester bond, which is generally more labile to nucleophilic attack than the highly resonance-stabilized amide bond.
Catalytic Efficiency (k_cat/K_m): The specificity constant, which reflects the overall catalytic efficiency of the enzyme, is markedly greater for ester substrates. This highlights that CPA is a much more efficient catalyst for the hydrolysis of these specific esters compared to its peptidase activity on the tested peptides.
Mechanistic Insights and the "Why"
The observed kinetic differences can be rationalized by considering the structure of the CPA active site and the chemistry of amide versus ester hydrolysis.
The active site of CPA features a hydrophobic pocket that accommodates the C-terminal side chain of the substrate, an arginine residue (Arg-145) that interacts with the substrate's terminal carboxylate, and the catalytic zinc ion coordinated by histidine and glutamate residues.[1]
Conceptual Diagram of Enzyme-Substrate Interactions
Caption: Key interactions in the active site of Carboxypeptidase A.
The higher efficiency of ester hydrolysis can be attributed to several factors:
Lability of the Ester Bond: The ester carbonyl is inherently more electrophilic and less stabilized by resonance than the amide carbonyl, making it more susceptible to nucleophilic attack.
Leaving Group Potential: The leaving group in ester hydrolysis (an alcohol) is generally better than that in peptide hydrolysis (an amine), which requires protonation to become a good leaving group.
Distinct Transition States: The transition state for ester hydrolysis is likely lower in energy and more readily stabilized by the active site residues.
The differences in binding affinity (K_m) are more subtle. It has been proposed that peptides and esters may have distinct, though overlapping, binding sites.[10] For instance, the interactions with residues beyond the primary specificity pocket may differ, leading to variations in the initial binding events. Furthermore, some studies suggest that for peptides, entry into the catalytic site might be rate-limiting, whereas for esters, the chemical step of bond cleavage is the slower step.[11]
Conclusion: A Versatile Catalyst with Important Mechanistic Distinctions
The kinetic comparison of Z-Gly-Tyr-OH and ester substrates reveals that while Carboxypeptidase A can hydrolyze both, it does so with significantly different efficiencies. Ester substrates are typically hydrolyzed much more rapidly and with higher affinity. This guide has provided a framework for understanding these differences, rooted in the principles of enzyme kinetics and the specific structural and chemical features of the CPA active site.
For researchers in drug development, these findings are particularly salient. The ability of CPA to efficiently process esters has implications for the design of ester-based prodrugs. Conversely, a deep understanding of the distinct binding modes and transition states for peptide versus ester hydrolysis is critical for the development of highly specific and potent inhibitors that can target the peptidase activity of CPA and related enzymes with therapeutic relevance. The experimental protocols and comparative data presented herein serve as a valuable resource for guiding such research endeavors.
References
Carboxypeptidase A. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]
Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090–1099. [Link]
Carboxypeptidase A. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved February 22, 2024, from [Link]
Barber, A. K., & Fisher, J. R. (1972). A mechanism of action for carboxypeptidase A. Proceedings of the National Academy of Sciences of the United States of America, 69(10), 2970–2974. [Link]
Breslow, R., & Wernick, D. L. (1977). Unified picture of mechanisms of catalysis by carboxypeptidase A. Proceedings of the National Academy of Sciences, 74(4), 1303-1307.
Xu, D., & Guo, H. (2010). Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways. The journal of physical chemistry. B, 114(28), 9259–9267. [Link]
King, S. W., & Fife, T. H. (1994). Substituent effects in the carboxypeptidase A catalyzed hydrolysis of substituted L,beta-phenyllactate esters. Biochemistry, 33(49), 14750–14757. [Link]
Kaiser, E. T., & Kaiser, B. L. (1972). Effect of D2O on the carboxypeptidase-catalyzed hydrolysis of O-(trans-cinnamoyl)-L-beta-phenyllactate and N-(N-benzoylglycyl)-L-phenylalanine. Accounts of Chemical Research, 5(7), 219-224.
Lipscomb, W. N. (1980). Carboxypeptidase A mechanisms. Proceedings of the National Academy of Sciences of the United States of America, 77(7), 3875–3878. [Link]
Hall, P. L., Kaiser, B. L., & Kaiser, E. T. (1969). pPH dependence and competitive product inhibition of the carboxypeptidase A catalyzed hydrolysis of O-(trans-cinnamoyl)-L-beta-phenyllactate. Journal of the American Chemical Society, 91(2), 485–491. [Link]
Makinen, M. W., Yamamura, K., & Kaiser, E. T. (1976). Mechanism of action of carboxypeptidase A in ester hydrolysis. Proceedings of the National Academy of Sciences of the United States of America, 73(11), 3882–3886. [Link]
Whitaker, J. R., Menger, F., & Bender, M. L. (1966). THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC. Biochemistry, 5(1), 386-392.
Whitaker, J. R. (1966). Kinetics of the carboxypeptidase A-catalyzed hydrolysis of benzyloxycarbonylglycyl-L-phenylalanine. Biochemical and Biophysical Research Communications, 22(1), 6–12. [Link]
Rees, D. C., Lewis, M., & Lipscomb, W. N. (1983). Binding of ligands to the active site of carboxypeptidase A.
Reference Standards for Z-Gly-Tyr-OH NMR Analysis: A Technical Comparison Guide
This guide provides an in-depth technical comparison of reference standards used in the Nuclear Magnetic Resonance (NMR) analysis of Z-Gly-Tyr-OH (Carbobenzoxy-Glycyl-Tyrosine). It is designed for researchers requiring h...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of reference standards used in the Nuclear Magnetic Resonance (NMR) analysis of Z-Gly-Tyr-OH (Carbobenzoxy-Glycyl-Tyrosine). It is designed for researchers requiring high-fidelity structural verification and quantification of this dipeptide derivative, commonly used as a substrate for proteolytic enzymes like Carboxypeptidase A.
Executive Summary
The NMR analysis of Z-Gly-Tyr-OH presents unique challenges due to its amphiphilic nature—containing a hydrophobic Carbobenzoxy (Z) protecting group and a hydrophilic tyrosine moiety. Selecting the correct reference standard (internal calibrant) and solvent system is critical for accurate chemical shift referencing and quantitative NMR (qNMR).[1]
This guide compares the three primary internal standards—TMS , DSS , and TSP —and evaluates their performance specifically for Z-Gly-Tyr-OH analysis.
Key Findings
Best for Structural Elucidation:TMS in DMSO-d₆ . Provides the highest solubility, distinct amide proton resolution, and no spectral overlap.
Best for Biological/Aqueous Assays:DSS in D₂O (pH adjusted) . Superior to TSP due to pH independence, though care must be taken regarding hydrophobic interaction with the Z-group.
Not Recommended:TSP , due to significant chemical shift drift in the buffered solutions often required to dissolve Z-Gly-Tyr-OH.
Technical Comparison of Reference Standards
The following table contrasts the performance of industry-standard references specifically when analyzing Z-Gly-Tyr-OH.
Feature
TMS (Tetramethylsilane)
DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
TSP (Trimethylsilyl propionate)
Solvent Compatibility
Organic (DMSO-d₆, CDCl₃)
Aqueous (D₂O)
Aqueous (D₂O)
Solubility of Z-Gly-Tyr-OH
High (Preferred Matrix)
Low (Requires pH > 7 or co-solvent)
Low (Requires pH > 7 or co-solvent)
Chemical Shift Stability
Excellent (0.00 ppm fixed)
Good (0.00 ppm fixed)
Poor (pH dependent drift)
Spectral Overlap Risk
None (0.0 ppm is isolated)
Low (Alkyl chain at 0.6, 1.7, 2.9 ppm)
Low (CH₂ groups at 1.7, 2.9 ppm)
Interaction with Peptide
Inert
Risk: Hydrophobic tail can bind to Z-group
Minimal
Primary Use Case
Purity Assessment, ID, qNMR
Aqueous Enzyme Kinetics
General Aqueous NMR (Non-critical)
In-Depth Analysis
1. TMS in DMSO-d₆ (The Structural Gold Standard)
For the generation of Certificates of Analysis (CoA) or structural validation, DMSO-d₆ with TMS is the superior system.
Causality: Z-Gly-Tyr-OH contains amide protons (-NH-) and a phenolic hydroxyl (-OH). In D₂O, these protons exchange with deuterium and disappear from the spectrum. DMSO-d₆ prevents this exchange, allowing for the verification of the peptide backbone (Gly-NH doublet, Tyr-NH doublet) and the Z-group integrity.
Performance: TMS is hydrophobic and does not interact with the peptide. It provides a sharp singlet at 0.00 ppm that serves as a robust qNMR integration reference.
2. DSS in D₂O (The Biological Proxy)
When monitoring the hydrolysis of Z-Gly-Tyr-OH by enzymes (e.g., Carboxypeptidase A), the reaction occurs in aqueous buffer.
Causality: TMS is insoluble in water. DSS is water-soluble and, unlike TSP, its chemical shift is relatively insensitive to temperature and pH changes.
Critical Note: The hydrophobic "tail" of DSS can interact with the hydrophobic Z-group of the peptide, potentially causing minor line broadening. However, this is generally negligible at analytical concentrations (< 5 mM).
3. TSP (The pH Liability)
TSP is often used as a cheaper alternative to DSS.
Failure Point: Z-Gly-Tyr-OH requires pH adjustment (often basic) to dissolve in water. TSP's chemical shift is known to drift with pH, introducing errors in chemical shift referencing of up to 0.02 ppm. This makes it unsuitable for high-precision assignment.
Mixing: Vortex for 30 seconds. The solution should be clear and viscous.
Acquisition:
Pulse Program: zg30 (30° pulse) or zg (90° pulse for qNMR).
Relaxation Delay (D1): Set to 30 seconds (5 × T₁) to ensure full relaxation of the aromatic protons for quantitative integration.
Scans: 16–32 scans are sufficient for >98% purity samples.
Processing: Calibrate the TMS singlet to 0.00 ppm.
Protocol B: Aqueous Solubility/Kinetics Check
Objective: Assessing Z-Gly-Tyr-OH in a biologically relevant environment.
Preparation: Weigh 5.0 mg of Z-Gly-Tyr-OH.
Solvation: Add 550 µL of D₂O . The sample will likely be cloudy (suspension).
pH Adjustment: Add NaOD (40% in D₂O) dropwise (approx. 1-2 µL) while vortexing until the solution clears (target pH ~7.5 - 8.0).
Note: The Z-group is base-labile; do not exceed pH 9 or store for prolonged periods.
Standard Addition: Add 50 µL of 5 mM DSS stock solution in D₂O.
Acquisition: Use water suppression pulse sequence (zgpr or noesypr1d) to attenuate the residual HDO signal at ~4.79 ppm.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate standard and solvent system based on the analytical goal.
Caption: Decision tree for selecting the optimal NMR solvent and reference standard for Z-Gly-Tyr-OH analysis.
Expected Chemical Shifts (Reference Data)
When analyzing Z-Gly-Tyr-OH in DMSO-d₆ referenced to TMS (0.00 ppm) , expect the following signals. Use this table to validate your standard's performance (ensure no overlap).
Note: In D₂O, the Amide NH and Phenolic OH signals will disappear due to Deuterium exchange.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NMR standards and solvent effects).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[9] Journal of Biomolecular NMR, 6, 135–140. (Establishes DSS as the standard for aqueous peptide analysis). Link
Sigma-Aldrich. (n.d.). Z-Tyr-OH Product Specification and NMR Analysis. (Reference for commercial purity standards). Link
Benchmarking Bacterial Metalloprotease Kinetics: Z-Gly-Tyr-OH vs. General and FRET Substrates
Executive Summary: The "Goldilocks" Substrate In the characterization of bacterial metalloproteases—specifically the thermolysin-like family (M4 peptidase family)—selecting the correct substrate is a critical decision th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Goldilocks" Substrate
In the characterization of bacterial metalloproteases—specifically the thermolysin-like family (M4 peptidase family)—selecting the correct substrate is a critical decision that dictates the quality of your kinetic data.
While Azocasein serves as a blunt, low-cost tool for general screening and FRET peptides offer high-sensitivity continuous monitoring, Z-Gly-Tyr-OH (Carbobenzoxy-Glycyl-L-Tyrosine) remains the industry standard for specific, chemically defined unit definition. This guide benchmarks Z-Gly-Tyr-OH against its alternatives, providing a validated protocol for researchers requiring precise quantitation of metalloprotease activity.
Mechanism of Action
To understand why Z-Gly-Tyr-OH is the preferred substrate for benchmarking, one must understand the cleavage mechanics.
The Substrate:
The N-terminus is blocked by a Carbobenzoxy (Z) group. This prevents aminopeptidases from acting on the substrate, ensuring that activity is driven by endoproteases (specifically those with specificity for hydrophobic residues at the P1' position, like Thermolysin).
The Reaction:
Hydrolysis: The metalloprotease (requiring Zn²⁺ for catalysis and Ca²⁺ for stability) cleaves the peptide bond between Glycine and Tyrosine.
Detection: The cleavage releases free L-Tyrosine . The Z-Gly fragment retains the blocked amine and does not react.
Development: The released L-Tyrosine reacts with Ninhydrin upon heating, forming Ruhemann’s Purple, which is quantified spectrophotometrically at 570 nm.
Figure 1: Mechanism of Z-Gly-Tyr-OH hydrolysis and subsequent ninhydrin-based detection.
Comparative Analysis: Choosing the Right Tool
The choice of substrate depends on the stage of drug development or enzyme characterization.
Feature
Z-Gly-Tyr-OH (The Standard)
Azocasein (The Screen)
FRET Peptides (The Precision)
Specificity
High. Specific for Thermolysin-like specificity (hydrophobic P1').
Low. General protease substrate. Cleaves at multiple sites.
High. Sequence-dependent.
Quantitation
Stoichiometric. 1 mol Tyr = 1 unit. Chemically defined.[1]
Relative. Defined by Abs change, not molarity. Varies by batch.
Relative/Molar. Requires standard curve of fluorophore.
Expert Insight: Use Azocasein to find the enzyme. Use FRET to find inhibitors. Use Z-Gly-Tyr-OH to define the specific activity (Units/mg) for publication and Quality Control.
Validated Experimental Protocol
Objective: Determine the specific activity of a bacterial metalloprotease using Z-Gly-Tyr-OH.
A. Reagents Preparation
Buffer A (Assay Buffer): 50 mM Tris-HCl, 4 mM CaCl₂, pH 7.5.
Note: Calcium is non-negotiable. Thermolysin-like enzymes undergo autolysis rapidly without Ca²⁺ stabilization.
Substrate Stock: 50 mM Z-Gly-Tyr-OH in Buffer A.
Tip: Heat gently to 60°C to dissolve if necessary.
Ninhydrin Reagent: 2% Ninhydrin solution (commercial or prepared in methyl cellosolve/buffer).
Tyrosine Standard: 0.2 mM - 2.0 mM L-Tyrosine in Buffer A (for standard curve).
B. The Workflow
Figure 2: Step-by-step workflow for the discontinuous Z-Gly-Tyr-OH assay.
C. Step-by-Step Procedure
Blank Preparation: Add 0.5 mL of Substrate Stock to "Blank" tubes. Add 0.5 mL of Ninhydrin Reagent immediately (before enzyme) to prevent hydrolysis.
Test Reaction: Add 0.5 mL of Substrate Stock to "Test" tubes. Equilibrate to 37°C.
Initiation: Add 10-50 µL of Enzyme solution to "Test" tubes. Mix and incubate for exactly 10 minutes.
Termination & Development: Add 0.5 mL of Ninhydrin Reagent to "Test" tubes.
Note: Now add the enzyme volume to the "Blank" tubes (to account for any absorbance from the enzyme stock itself).
Color Development: Cap tubes tightly (prevent evaporation). Boil in a water bath (100°C) for 20 minutes.
Stabilization: Cool to room temperature. Add 2.5 mL of 50% Ethanol (or appropriate diluent) to all tubes to stabilize the ninhydrin chromophore.
Measurement: Read Absorbance at 570 nm (A₅₇₀).
D. Calculation
First, generate a linear regression from your Tyrosine Standard Curve (
).
Unit Definition: One Unit hydrolyzes 1.0 µmole of Z-Gly-Tyr per minute at pH 7.5, 37°C.
Troubleshooting & Scientific Integrity
1. The "EDTA Trap" (Trustworthiness):
Metalloproteases are strictly Zinc-dependent. Common laboratory buffers often contain trace EDTA.
Symptom:[3][4] Zero activity despite high protein concentration.
Fix: Ensure all buffers are prepared with Milli-Q water and are EDTA-free. If the enzyme was stored in EDTA, it must be dialyzed against a buffer containing excess Zn²⁺ (10-50 µM) and Ca²⁺.
2. The pH Cliff:
While Thermolysin is stable, its activity drops sharply below pH 5.5.
Check: Ensure the reaction buffer is buffered adequately (Tris or MOPS). Avoid Phosphate buffers if high Calcium is used (precipitation risk).
3. Solubility Limits:
Z-Gly-Tyr-OH is hydrophobic.
Observation: Cloudiness in the substrate stock.
Fix: Do not exceed 50 mM concentration. If precipitation occurs, add a small percentage of DMSO (up to 5%), though this may slightly alter kinetics.
References
Inouye, K. (1992). Effects of salts on the thermolysin-catalyzed hydrolysis of Z-Gly-Leu-NH2 and Z-Gly-Tyr-NH2. Journal of Biochemistry, 112(3), 335-340. Link
Feder, J. (1968). A spectrophotometric assay for neutral protease. Biochemical and Biophysical Research Communications, 32(2), 326-332. Link
MEROPS Database. (2024). Peptidase Family M4 (Thermolysin).[1] MEROPS: the Peptidase Database. Link
Sigma-Aldrich. (2024). Enzymatic Assay of Protease using Z-Gly-Tyr. Technical Bulletin. Link
Impact of N-Terminal Protection on Gly-Tyr Hydrolysis Kinetics: A Comparative Technical Guide
Executive Summary The hydrolysis rate of the dipeptide Glycyl-L-Tyrosine (Gly-Tyr) is fundamentally governed by the accessibility and electronic state of its N-terminal amino group. N-terminal protection (e.g., acetylati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hydrolysis rate of the dipeptide Glycyl-L-Tyrosine (Gly-Tyr) is fundamentally governed by the accessibility and electronic state of its N-terminal amino group. N-terminal protection (e.g., acetylation, carbobenzyloxy- (Cbz), or tert-butoxycarbonyl- (Boc)) acts as a binary switch for hydrolytic stability, depending on the catalytic environment.
In Aminopeptidase environments (e.g., serum, cytosol): N-terminal protection abolishes hydrolysis , increasing half-life from minutes to hours/days by removing the essential recognition element (the free
-amine).
In Carboxypeptidase A (CPA) assays: N-terminal protection enhances catalytic efficiency (
) . Free Gly-Tyr often binds in non-productive modes due to electrostatic interference by the free amine, whereas N-blocking mimics the polypeptide chain, optimizing alignment in the S1-S1' hydrophobic pocket.
In Chemical Stability (Storage): Protection prevents diketopiperazine (DKP) formation , a common degradation pathway for dipeptides where the free N-terminus nucleophilically attacks the peptide carbonyl.
This guide details the mechanistic underpinnings of these shifts and provides validated protocols for kinetic assessment.
Mechanistic Impact of N-Terminal Protection[1]
Enzymatic Hydrolysis: The "Recognition Switch"
The impact of N-protection is enzyme-class dependent. The following diagram illustrates the divergent effects on Carboxypeptidase A (CPA) versus Aminopeptidase M (APM).
Figure 1: Divergent catalytic outcomes of N-terminal protection on Gly-Tyr in CPA vs. APM systems.
Carboxypeptidase A (CPA)
CPA is an exopeptidase that cleaves C-terminal residues with bulky hydrophobic side chains (like Tyrosine).[1] However, it requires specific alignment.
Free Gly-Tyr: The positively charged N-terminal ammonium group (
) is in close proximity to the active site Zinc ion and Glu270. This creates electrostatic repulsion or leads to a "dead-end" complex where the peptide bond is not aligned for nucleophilic attack by the promoted water molecule.
Protected (e.g., Cbz-Gly-Tyr): The protecting group eliminates the positive charge and provides steric bulk that mimics the upstream peptide chain. This allows the phenyl ring of Tyr to anchor firmly in the S1' hydrophobic pocket, positioning the scissile bond perfectly for hydrolysis.
Aminopeptidase M (APM / CD13)
APM is an exopeptidase that cleaves N-terminal residues.
Mechanism: The enzyme anchors the substrate via the free N-terminal amino group.
Impact of Protection: N-acylation removes this anchor point entirely. Consequently, N-protected Gly-Tyr is effectively inert to APM activity, a strategy often used to prolong the half-life of peptide drugs in serum.
Chemical Stability: Prevention of Diketopiperazine (DKP) Formation
In solution (especially at neutral to slightly basic pH), dipeptides like Gly-Tyr are prone to intramolecular cyclization.
The Reaction: The nucleophilic N-terminal amine attacks the carbonyl carbon of the peptide bond.
The Product: A cyclic dipeptide (Diketopiperazine or DKP) and water (or alcohol if it's an ester).
Protection Effect: N-capping removes the nucleophile, rendering this degradation pathway impossible.
Comparative Data Analysis
The following tables summarize the kinetic shifts observed when comparing free Gly-Tyr to its N-protected counterparts.
Table 1: Enzymatic Hydrolysis Rates (
Trends)
Substrate Variant
Enzyme System
Relative Rate
Kinetic Characteristic
H-Gly-Tyr-OH (Free)
Carboxypeptidase A
Very Low
High or Non-productive binding; often acts as a competitive inhibitor.
Substrate is unrecognized; extended to hours/days.
Table 2: Chemical Stability Profile (pH 7.4, 37°C)
Parameter
Free Gly-Tyr
N-Protected Gly-Tyr (e.g., Acetyl)
Primary Degradation Pathway
Cyclization to Diketopiperazine (DKP)
Hydrolysis (slow, background)
Rate Determinant
Nucleophilicity of N-terminal amine
Steric hindrance of amide bond
Stability Verdict
Moderate (Prone to autolysis)
High (Chemically inert)
Experimental Protocol: Kinetic Assay via HPLC
To objectively measure these rates, a discontinuous HPLC assay is recommended. This method is superior to continuous UV assays for dipeptides because it separates the substrate from the hydrolysis products (Gly + Tyr), avoiding interference from the high UV absorbance of the protecting groups.
Materials[3]
Buffer: 25 mM Tris-HCl, pH 7.5 containing 500 mM NaCl (high salt minimizes non-specific binding).
Enzyme: Bovine Carboxypeptidase A (CPA) or Aminopeptidase M (APM), solubilized in cold buffer.
Substrates: Gly-Tyr and Cbz-Gly-Tyr (10 mM stock in water/DMSO).
Quench Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Equilibration: Pre-incubate 900 µL of Buffer at 37°C.
Initiation: Add 50 µL of Substrate Stock (Final conc: 0.5 mM). Add 50 µL of Enzyme solution to start the reaction.
Sampling: At defined intervals (0, 5, 10, 20, 30, 60 min), withdraw 100 µL aliquots.
Quenching: Immediately dispense aliquot into 100 µL of Quench Solution (1% TFA/ACN). This stops the reaction and precipitates the enzyme.
Analysis: Centrifuge samples to remove protein precipitate. Inject 20 µL of supernatant onto a C18 Reverse-Phase HPLC column.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 20 minutes.
Quantification: Monitor Absorbance at 280 nm (specific for Tyrosine).
Free Gly-Tyr: Elutes early (hydrophilic).
Protected Gly-Tyr: Elutes later (hydrophobic).
Free Tyrosine (Product): Elutes at distinct retention time.
Calculation: Plot [Product] vs. Time. The slope of the linear portion represents the initial velocity (
).
References
Barber, A. K., & Fisher, J. R. (1972).[2] A mechanism of action for carboxypeptidase A. Proceedings of the National Academy of Sciences, 69(10), 2970–2974.[2] Link
Mock, W. L., & Wong, J. T. (1986). Mechanism of carboxypeptidase A hydrolysis of peptides.[3] Biochemistry, 25(22), 7274–7279.
Hartsuck, J. A., & Lipscomb, W. N. (1971). Carboxypeptidase A.[1][2][4][5] The Enzymes, 3, 1–56.
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link
Rees, D. C., & Lipscomb, W. N. (1981). Structure of the protein-inhibitor complex of carboxypeptidase A and Gly-Tyr at 2.0-Angstroms resolution. Proceedings of the National Academy of Sciences, 78(9), 5455–5459. Link
Hazard Assessment & Causality: The "Why" Behind the Protocol
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Z-Gly-Tyr-OH (N-benzyloxycarbonyl-glycyl-L-tyrosine) is a pro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Z-Gly-Tyr-OH (N-benzyloxycarbonyl-glycyl-L-tyrosine) is a protected dipeptide widely utilized in solid-phase and solution-phase peptide synthesis. While the molecule itself is not acutely toxic, its downstream waste streams are complex. Improper disposal risks environmental nitrogen loading and dangerous solvent incompatibilities.
This guide provides a self-validating, causally-driven operational framework for managing Z-Gly-Tyr-OH waste streams, ensuring absolute safety and regulatory compliance in your laboratory.
Before executing disposal, it is imperative to understand the physicochemical behavior of Z-Gly-Tyr-OH.
Environmental Impact vs. Toxicity: Z-Gly-Tyr-OH is not classified as a hazardous substance under standard EU or GHS regulations[1]. However, introducing synthetic peptides into municipal wastewater can disrupt local microbial ecosystems and contribute to eutrophication. Therefore, sink disposal is strictly prohibited.
Thermal Decomposition: When exposed to high heat, Z-Gly-Tyr-OH decomposes into oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂)[1]. High-temperature incineration is the only scientifically sound method of destruction, as it ensures complete breakdown into atmospheric gases while industrial scrubbers capture the resulting nitrogen oxides.
Solvent Matrix Dependency: In practice, Z-Gly-Tyr-OH waste is rarely pure. It is typically dissolved in coupling solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The solvent—not the peptide—dictates the regulatory classification of the waste stream[2].
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.
Protocol A: Solid Waste & Powder Spills
Applies to: Unused powder, expired reagents, and contaminated consumables (weighing boats, spatulas, gloves).
Containment & Collection: If a spill occurs, do not use a water jet [1]. Z-Gly-Tyr-OH is a fine powder; a water jet will disperse the particulate into the air, creating an inhalation hazard and expanding the contamination zone. Instead, use a HEPA-filtered vacuum or carefully sweep the powder[3].
Consolidation: Transfer the solid waste and all contaminated Personal Protective Equipment (PPE) into a chemically compatible, sealable container (e.g., a high-density polyethylene[HDPE] bucket).
Validation Checkpoint: Visually inspect the area with a flashlight held at a low angle to ensure no residual powder remains on the benchtop.
Labeling: Label the container explicitly: "Non-Hazardous Chemical Waste - Z-Gly-Tyr-OH Solid / Contaminated Debris".
Applies to: Liquid waste generated during peptide coupling, washing, or deprotection phases.
Solvent Segregation (Critical Step): Determine if the solvent matrix is halogenated (e.g., DCM) or non-halogenated (e.g., DMF, Methanol).
Causality: Mixing halogenated and non-halogenated waste streams triggers two critical failures: it exponentially increases disposal costs (halogenated waste requires specialized high-temperature incineration to prevent dioxin formation) and risks dangerous exothermic reactions in the carboy.
Transfer: Funnel the liquid waste into the appropriate designated HDPE carboy in a well-ventilated fume hood[3].
Validation Checkpoint (pH Verification): Before sealing the waste carboy, verify the pH of the effluent. If the synthesis involved strong acids (e.g., TFA for deprotection), the waste must be neutralized or collected in a specifically designated corrosive-compatible container to prevent the degradation of standard carboys.
Sealing & Venting: Use a vented cap on the carboy to prevent pressure buildup from solvent off-gassing.
Waste Segregation & Logistics Matrix
To ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[2], laboratories must operate Satellite Accumulation Areas (SAAs)[4]. The following table summarizes the quantitative limits and disposal routes for Z-Gly-Tyr-OH waste streams.
The following diagram maps the decision tree for processing Z-Gly-Tyr-OH waste, ensuring that all materials are routed to the correct Environmental Health & Safety (EH&S) channels.
Logical workflow for Z-Gly-Tyr-OH waste segregation and disposal.
Regulatory Compliance & Manifesting
Under RCRA regulations (40 CFR Parts 260-273)[2], while the Z-Gly-Tyr-OH peptide itself is not a listed hazardous waste, the solvents used to process it often are (e.g., DCM is a U-listed waste). Laboratories must accumulate this waste in designated containers at or near the point of generation, under the control of the operator[4]. Once the 55-gallon limit is reached, or the maximum storage time elapses, the waste must be manifested and transferred by trained professionals to an approved off-site waste disposal plant.